Sodium pivalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1184-88-9 |
|---|---|
Molecular Formula |
C5H10NaO2 |
Molecular Weight |
125.12 g/mol |
IUPAC Name |
sodium;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |
InChI Key |
GYDBFRBGTUUSBC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)[O-].[Na+] |
Isomeric SMILES |
CC(C)(C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)C(=O)O.[Na] |
Other CAS No. |
1184-88-9 |
Pictograms |
Irritant |
Related CAS |
75-98-9 (Parent) |
Synonyms |
2,2-dimethylpropionic acid pivalic acid pivalic acid, sodium salt |
Origin of Product |
United States |
Foundational & Exploratory
sodium pivalate CAS number and chemical properties
An In-depth Technical Guide to Sodium Pivalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and significant applications in scientific research and drug development. The information is presented to be a practical resource for laboratory and development settings.
Core Chemical and Physical Properties
This compound, also known as sodium 2,2-dimethylpropanoate, is the sodium salt of pivalic acid.[1] Its anhydrous form is registered under CAS Number 1184-88-9, while the hydrate form has the CAS Number 143174-36-1.[2] It is a white to off-white crystalline solid.[1][3][4]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 1184-88-9 (Anhydrous)[3][4][5] |
| 143174-36-1 (Hydrate)[2] | |
| Molecular Formula | C₅H₉NaO₂[1][5] |
| Molecular Weight | 124.11 g/mol [5][6] |
| Appearance | White to almost white fine crystalline powder[1] |
| Melting Point | 315 °C[3][4] |
| Boiling Point | 100-102 °C (at 10 Torr)[3][4][7] |
| Density | 0.902 - 0.965 g/cm³[3][8] |
| Solubility in Water | 2.5 g/100 mL (25 g/L) at 20 °C[5][9] |
| Solubility in Organic Solvents | Very soluble in ethanol and ethyl ether[1][9] |
| pKa (of conjugate acid, Pivalic Acid) | 5.01 - 5.03 (at 25 °C)[1][3][5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis of this compound
This protocol describes the synthesis of this compound via the neutralization of pivalic acid with sodium hydroxide.[6][10]
Materials:
-
Pivalic Acid (C₅H₁₀O₂)
-
Sodium Hydroxide (NaOH)
-
Methanol (CH₃OH), anhydrous
-
Diethyl ether (Et₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for filtration
-
Vacuum drying oven or desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pivalic acid in a suitable volume of anhydrous methanol.
-
Addition of Base: Prepare a stoichiometric equivalent (1.0 eq) of sodium hydroxide, also dissolved in a minimal amount of methanol. Add the NaOH solution to the stirred pivalic acid solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain stirring for 3 hours.
-
Isolation: After 3 hours, allow the mixture to cool to room temperature. The product, this compound, will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a cold 99:1 mixture of diethyl ether/methanol (Et₂O/MeOH) to remove any unreacted starting material and other impurities.[10]
-
Drying: Dry the purified this compound solid under vacuum to remove all traces of solvent.[10]
Spectroscopic Analysis Protocols
2.2.1. Infrared (IR) Spectroscopy
This protocol outlines the preparation of a solid sample for analysis by FT-IR spectroscopy using the thin solid film method.[11]
Materials:
-
This compound sample
-
A volatile solvent (e.g., methylene chloride or acetone)[11]
-
Infrared-transparent salt plate (e.g., NaCl or KBr)
-
Pasteur pipette
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of the this compound sample in a few drops of a volatile solvent like methylene chloride in a small vial.
-
Film Casting: Using a Pasteur pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the this compound will remain on the plate.
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Analysis: Acquire the infrared spectrum according to the instrument's operating procedure. If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum.[11]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the preparation of a sample for ¹H NMR analysis.
Materials:
-
This compound sample
-
Deuterated water (D₂O)
-
NMR tube
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the NMR tube.
-
Homogenization: Cap the NMR tube securely and vortex the sample until the this compound is completely dissolved.
-
Analysis: Insert the NMR tube into the NMR spectrometer and acquire the spectrum according to standard instrument parameters.
Core Application: Induction of Secondary Carnitine Deficiency
A primary application of this compound in research and drug development is its use as a tool to induce a state of secondary carnitine deficiency.[8] This is particularly relevant for studying the metabolic consequences of carnitine depletion and understanding the side effects of certain antibiotic prodrugs that release pivalic acid upon metabolism.[2]
Mechanism of Action: When administered, this compound releases pivalic acid. In the body, pivalic acid is converted to its coenzyme A (CoA) ester, pivaloyl-CoA. This molecule is not readily metabolized further. Instead, it serves as a substrate for carnitine acyltransferases. The pivaloyl group is transferred from CoA to carnitine, forming pivaloylcarnitine.[2] This pivaloylcarnitine conjugate is then readily excreted in the urine, leading to a net loss of the body's carnitine pool and inducing a deficiency state.[2][8] This induced deficiency allows researchers to study its effects on fatty acid oxidation, energy metabolism, and cardiac function.[2][4]
Visualization of Pivalate-Induced Carnitine Depletion
The following diagram illustrates the metabolic pathway leading to carnitine depletion following the administration of this compound.
Caption: Metabolic pathway of this compound leading to carnitine depletion.
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
Recommended Precautions:
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid breathing dust.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[1][3][4]
References
- 1. Pivalic Acid [drugfuture.com]
- 2. Hypocarnitinaemia induced by this compound in the rat is associated with left ventricular dysfunction and impaired energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carla-hd.de [carla-hd.de]
- 4. Fatty acid oxidation and cardiac function in the this compound model of secondary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Pivalic acid | 75-98-9 [smolecule.com]
- 6. This compound|Research Chemical|TCIfiner.com [benchchem.com]
- 7. Showing Compound Pivalic acid (FDB111687) - FooDB [foodb.ca]
- 8. This compound treatment reduces tissue carnitines and enhances ketosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. rsc.org [rsc.org]
- 11. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Synthesis of Sodium Pivalate from Pivalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and most efficient method for synthesizing sodium pivalate: the neutralization of pivalic acid. This compound (also known as sodium 2,2-dimethylpropanoate) is a crucial reagent and building block in organic synthesis, widely employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its role as a precursor in the synthesis of esters and amides, and its application in palladium-catalyzed C-H functionalization reactions, underscores its importance in modern chemistry.[1]
This document details the established synthetic protocols, presents quantitative data in a structured format, and illustrates the experimental workflow and reaction pathways using clear diagrams to facilitate understanding and replication in a laboratory setting.
Core Synthesis Pathway: Neutralization Reaction
The most common and straightforward method for producing this compound is through a simple acid-base neutralization reaction.[1] This process involves treating pivalic acid (trimethylacetic acid) with a sodium base, most commonly sodium hydroxide (NaOH).[1][3][4] The reaction is robust, high-yielding, and proceeds cleanly under relatively mild conditions.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a standard laboratory procedure derived from established methodologies for the synthesis of this compound.[5]
Materials:
-
Pivalic Acid ((CH₃)₃CCOOH)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH), anhydrous
-
Diethyl Ether (Et₂O), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and flask
-
Vacuum pump or aspirator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pivalic acid in methanol.
-
Addition of Base: Add one molar equivalent of sodium hydroxide to the stirred solution of pivalic acid.
-
Reaction: Heat the mixture to reflux and maintain stirring for approximately 3 hours.[5]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a cold 99:1 mixture of diethyl ether and methanol (Et₂O/MeOH) to remove any unreacted starting material and other impurities.[5]
-
Drying: Dry the purified this compound under vacuum to remove residual solvents. The final product should be a white to off-white crystalline powder.[2][5][6]
Quantitative Data Summary
For successful synthesis, precise control over stoichiometry and reaction conditions is essential. The table below summarizes the key quantitative parameters for this protocol.
| Parameter | Value / Condition | Notes | Reference |
| Stoichiometry | |||
| Pivalic Acid | 1.0 equivalent | The limiting reagent. | [5] |
| Sodium Hydroxide | 1.0 equivalent | Using an exact equivalent minimizes unreacted base in the final product. | [5] |
| Reaction Conditions | |||
| Solvent | Methanol (refluxing) | Water can also be used as a solvent for this reaction.[1] | [1][5] |
| Temperature | Reflux (~65 °C for Methanol) | Ensures sufficient energy for the reaction to proceed to completion in a timely manner. | [1][5] |
| Reaction Time | 3 hours | Reaction progress can be monitored by techniques such as TLC or NMR if necessary. | [5] |
| Purification | |||
| Washing Solvent | 99:1 Diethyl Ether / Methanol | This specific mixture is effective for washing the solid product to remove impurities. | [5] |
| Product Form | White to almost white fine crystalline powder | The physical appearance of the final, purified product. | [2][6] |
Experimental Workflow Visualization
The logical flow of the experimental procedure, from setup to final product, is critical for reproducibility and safety.
Caption: Step-by-step workflow for the laboratory synthesis of this compound.
Alternative Pivalic Acid Production: The Koch Reaction
While pivalic acid is commercially available, it is industrially produced via the Koch reaction.[1] This process involves the hydrocarboxylation of isobutene using carbon monoxide in the presence of a strong acid catalyst like hydrogen fluoride.[7] This route is a significant source of the pivalic acid used as a precursor for this compound and other derivatives.
References
- 1. This compound|Research Chemical|TCIfiner.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. chembk.com [chembk.com]
- 7. Pivalic acid - Wikipedia [en.wikipedia.org]
Crystal Structure of Sodium Pivalate Remains Elusive, Hindering In-depth Analysis
A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of a publicly available, solved crystal structure for sodium pivalate (sodium 2,2-dimethylpropanoate). This lack of fundamental structural data prevents the creation of a detailed technical guide on its crystalline state, a resource of significant interest to researchers, scientists, and professionals in drug development.
This compound, the sodium salt of pivalic acid, serves as a common reagent and building block in organic synthesis. While its chemical properties are well-documented, its specific three-dimensional atomic arrangement in the solid state, including unit cell parameters, bond lengths, and angles, does not appear to have been determined and deposited in accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).
This information gap precludes a thorough analysis of its crystal packing, intermolecular interactions, and potential for polymorphism—the ability to exist in multiple crystalline forms. Understanding these aspects is crucial in pharmaceutical development, as different polymorphs of a substance can exhibit varying physical properties, including solubility, stability, and bioavailability, which can significantly impact a drug's efficacy and safety.
While general experimental protocols for the characterization of crystalline materials are well-established, their specific application to this compound to generate the necessary data for a comprehensive technical guide is contingent on obtaining a single crystal suitable for X-ray diffraction analysis.
General Experimental Protocols for Crystal Structure Analysis
For the benefit of researchers who may successfully crystallize sodium pival
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pivalate, the sodium salt of pivalic acid (also known as 2,2-dimethylpropanoic acid), is a compound of significant interest in the pharmaceutical and chemical industries. Its unique chemical structure, featuring a sterically hindered tert-butyl group, imparts distinct properties that are leveraged in organic synthesis and, notably, in the design of prodrugs. However, its administration has been linked to secondary carnitine deficiency, a crucial consideration in drug development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies, and an exploration of its metabolic impact.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its handling, formulation, and behavior in biological systems.
General Properties
| Property | Value | Source(s) |
| Chemical Name | Sodium 2,2-dimethylpropanoate | [1] |
| Synonyms | Sodium trimethylacetate, Pivalic acid sodium salt | [1][2] |
| CAS Number | 1184-88-9 | [3] |
| Molecular Formula | C₅H₉NaO₂ | [3] |
| Molecular Weight | 124.11 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [4] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 315 °C (Note: Other sources report 35.5 °C, likely for the parent pivalic acid) | [2][3] |
| Boiling Point | 100-102 °C at 10 Torr; 166.2 °C at 760 mmHg | [2][3] |
| Density | 0.902 g/cm³ at 22 °C; 0.965 g/cm³ | [2][3] |
| pKa of Pivalic Acid | 5.03 at 25 °C | [5][6][7] |
| Water Solubility | 25 g/L at 20 °C (for pivalic acid); "freely soluble" (for this compound) | [6][8] |
| Solubility in other solvents | Freely soluble in ethanol and ether. | [9] |
| Vapor Pressure | 0.907 mmHg at 25 °C | [2] |
| LogP (Octanol/Water Partition Coefficient) | -0.21760 | [2] |
| Hygroscopicity | Known to be hygroscopic in its hydrate form. | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of this compound. The following are detailed methodologies for key experiments.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the neutralization of pivalic acid with a sodium base.[10]
Materials:
-
Pivalic acid
-
Sodium hydroxide (NaOH)
-
Methanol (refluxing grade)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve pivalic acid in refluxing methanol.
-
Add one equivalent of sodium hydroxide to the solution.
-
Stir the mixture under reflux for 3 hours.
-
Allow the reaction mixture to cool, promoting the precipitation of this compound.
-
Collect the resulting solid by filtration.
-
Wash the solid with a mixture of diethyl ether and methanol (99:1 v/v) to remove any unreacted starting material and impurities.
-
Dry the purified this compound under vacuum.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.[11][12]
Materials:
-
Dried this compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Finely powder a small amount of the dried this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.
Determination of pKa of Pivalic Acid
The pKa of the parent acid, pivalic acid, is a key determinant of the properties of this compound in solution. It can be determined by potentiometric titration.
Materials:
-
Pivalic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of pivalic acid and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Fill the burette with the standardized NaOH solution.
-
Record the initial pH of the pivalic acid solution.
-
Add the NaOH solution in small increments (e.g., 0.1-0.5 mL), recording the pH after each addition.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.
Hygroscopicity Testing
The tendency of this compound to absorb moisture from the atmosphere can be assessed using a gravimetric sorption analyzer or by following the European Pharmacopoeia guidelines.[13][14]
Materials:
-
Dried this compound sample
-
Controlled humidity chamber or desiccator with a saturated salt solution (e.g., ammonium chloride for ~80% relative humidity)
-
Analytical balance
Procedure (based on European Pharmacopoeia):
-
Dry a sample of this compound to a constant weight.
-
Accurately weigh the dried sample.
-
Place the sample in a controlled environment at a specific temperature and relative humidity (e.g., 25 °C and 80% RH) for 24 hours.
-
After 24 hours, re-weigh the sample.
-
The percentage increase in weight is calculated. Based on this, the substance can be classified as non-hygroscopic, slightly hygroscopic, hygroscopic, or very hygroscopic.[13]
Metabolic Pathway and Biological Implications
This compound is widely used in animal models to induce a state of secondary carnitine deficiency.[15] This occurs because pivalate, liberated from prodrugs or administered directly, is metabolically activated and subsequently conjugates with carnitine, leading to its depletion.
Pivalate-Induced Carnitine Depletion Pathway
The metabolic pathway leading to carnitine depletion involves two key steps: the activation of pivalate to its coenzyme A (CoA) ester, and the subsequent transfer of the pivaloyl group to carnitine.
References
- 1. Pivalic acid, sodium salt | C5H9NaO2 | CID 23664765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 1184-88-9 [m.chemicalbook.com]
- 4. CAS 143174-36-1: this compound hydrate | CymitQuimica [cymitquimica.com]
- 5. Buy Pivalic acid | 75-98-9 [smolecule.com]
- 6. Pivalic acid CAS#: 75-98-9 [m.chemicalbook.com]
- 7. carla-hd.de [carla-hd.de]
- 8. Pivalic Acid [drugfuture.com]
- 9. Page loading... [wap.guidechem.com]
- 10. rsc.org [rsc.org]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. Novel coenzyme B12-dependent interconversion of isovaleryl-CoA and pivalyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Pivalate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 12, 2025
Abstract
Sodium pivalate, the sodium salt of pivalic acid, has emerged as a crucial and versatile precursor in a multitude of organic transformations. Its unique properties, particularly the steric bulk of the tert-butyl group, have established it as a key additive and directing group in modern synthetic methodologies. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its pivotal role in transition metal-catalyzed C-H bond functionalization and cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to equip researchers and professionals in drug development with a practical and in-depth understanding of its utility.
Introduction
This compound (NaOPiv) is a white to off-white crystalline powder that is readily prepared and commercially available.[1] While historically used in various applications, including as a food preservative and an adjuvant for antibiotics, its significance in contemporary organic synthesis has grown substantially.[2] The pivalate anion's steric hindrance and its ability to act as a ligand, a base, or a directing group precursor make it an invaluable tool in the synthetic chemist's arsenal.[3][4] This guide will delve into the core applications of this compound, providing actionable data and protocols for its effective implementation in the laboratory.
Core Applications in Organic Synthesis
This compound's utility spans a range of reactions, most notably in palladium, nickel, and cobalt-catalyzed transformations. It often plays a critical role in facilitating reactions that would otherwise be sluggish or unselective.
Palladium-Catalyzed C-H Functionalization
This compound, or its parent acid, pivalic acid, is a widely employed additive in palladium-catalyzed C-H activation reactions.[5] The pivalate anion is believed to participate in the C-H cleavage step, often through a concerted metalation-deprotonation (CMD) mechanism.[1][6] This process is crucial for the direct arylation, alkenylation, and alkynylation of various substrates.
The direct arylation of C-H bonds offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The addition of pivalic acid as a co-catalyst has been shown to significantly enhance the efficiency of these transformations.[5][7]
Table 1: Palladium-Catalyzed Direct Arylation of Heterocycles with Aryl Bromides using Pivalic Acid as a Cocatalyst [7]
| Entry | Heterocycle | Aryl Bromide | Yield (%) |
| 1 | Benzoxazole | 4-Bromotoluene | 95 |
| 2 | Benzothiazole | 4-Bromobenzonitrile | 88 |
| 3 | Caffeine | 4-Bromoanisole | 85 |
| 4 | Theophylline | 1-Bromo-4-fluorobenzene | 78 |
| 5 | Thiophene | 4-Bromobenzaldehyde | 75 |
Experimental Protocol: General Procedure for the Direct Arylation of Heterocycles [7]
A mixture of the heterocycle (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), pivalic acid (0.3 mmol, 30 mol%), and K₂CO₃ (2.0 mmol) in a suitable solvent (e.g., DMA, 3 mL) is stirred in a sealed tube under a nitrogen atmosphere at 120-140 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Nickel-Catalyzed Cross-Coupling Reactions
This compound and its derivatives, such as aryl pivalates, are instrumental in various nickel-catalyzed cross-coupling reactions. Aryl pivalates, readily prepared from phenols, can serve as effective electrophiles in Suzuki-Miyaura and other cross-coupling reactions, providing an alternative to aryl halides and triflates.[8][9]
The nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates with arylboronic acids allows for the formation of biaryl compounds from readily accessible phenol derivatives.[8][9]
Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Pivalates with Arylboronic Acids [8][9]
| Entry | Aryl Pivalate | Arylboronic Acid | Yield (%) |
| 1 | Phenyl pivalate | 4-Methoxyphenylboronic acid | 85 |
| 2 | 4-Methoxyphenyl pivalate | Phenylboronic acid | 82 |
| 3 | 2-Naphthyl pivalate | 4-Tolylboronic acid | 90 |
| 4 | 4-Chlorophenyl pivalate | Phenylboronic acid | 75 |
| 5 | 3-Pyridyl pivalate | 4-Methoxyphenylboronic acid | 68 |
Experimental Protocol: General Procedure for the Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Pivalates [8]
In a glovebox, a vial is charged with NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), the aryl pivalate (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol). Toluene (2 mL) is added, and the vial is sealed and heated at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to give the biaryl product.
Cobalt-Catalyzed Cross-Coupling Reactions
The use of earth-abundant cobalt catalysts is a growing area of interest in organic synthesis. This compound and its derivatives, particularly alkylzinc pivalates, have been shown to be effective reagents in cobalt-catalyzed cross-coupling reactions.[2][10] These solid and salt-stabilized alkylzinc pivalates exhibit enhanced stability and reactivity compared to traditional organozinc reagents.[2]
A cobalt-catalyzed three-component reaction involving a dienoate, a difluoroalkyl halide, and an alkylzinc pivalate allows for the modular and site-selective installation of two different alkyl groups across a double bond.[2][10]
Table 3: Cobalt-Catalyzed Alkyldifluoroalkylation of Dienoates [2]
| Entry | Dienoate | Difluoroalkyl Bromide | Alkylzinc Pivalate | Yield (%) |
| 1 | Methyl sorbate | Ethyl bromodifluoroacetate | Methylzinc pivalate | 85 |
| 2 | Ethyl sorbate | Isopropyl bromodifluoroacetate | Ethylzinc pivalate | 78 |
| 3 | tert-Butyl sorbate | Benzyl bromodifluoroacetate | Isopropylzinc pivalate | 82 |
| 4 | Methyl sorbate | Ethyl bromodifluoroacetate | Cyclohexylzinc pivalate | 75 |
| 5 | Ethyl sorbate | Isopropyl bromodifluoroacetate | n-Butylzinc pivalate | 80 |
Experimental Protocol: General Procedure for Cobalt-Catalyzed Alkyldifluoroalkylation of Dienoates [2]
To a mixture of CoI₂ (0.015 mmol, 10 mol%), the dienoate (0.15 mmol), and the difluoroalkyl halide (0.225 mmol) in acetonitrile (1.5 mL) is added the alkylzinc pivalate (0.375 mmol) at 25 °C under an argon atmosphere. The reaction mixture is stirred for 16 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution, and the mixture is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography on silica gel to afford the dialkylated product.
Mechanistic Insights and Visualizations
The efficacy of this compound in these catalytic systems is rooted in its direct participation in the catalytic cycle. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.
Pivalate-Assisted C-H Activation in Palladium Catalysis
In palladium-catalyzed direct arylation, the pivalate anion is proposed to act as a proton shuttle in a concerted metalation-deprotonation (CMD) step. This lowers the activation energy for C-H bond cleavage.[1]
Catalytic Cycle for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Pivalates
In the nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates, the reaction is initiated by the oxidative addition of the aryl pivalate C-O bond to a Ni(0) complex.
Conclusion
This compound has proven to be an indispensable reagent in modern organic synthesis. Its multifaceted role as a ligand, base, and directing group precursor has enabled significant advancements in C-H functionalization and cross-coupling methodologies. The experimental protocols and quantitative data presented in this guide are intended to facilitate the adoption and optimization of these powerful synthetic tools in both academic and industrial research settings. As the demand for more efficient and sustainable synthetic methods continues to grow, the strategic application of this compound is poised to play an even more prominent role in the development of pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A theoretical study based on DFT calculations on the different influence of functional groups on the C–H activation process via Pd-catalysed β-X elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02345A [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Sodium Pivalate as a Base in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Sodium pivalate, the sodium salt of pivalic acid, has emerged as a versatile and effective base in a variety of organic transformations. Its unique properties, including its moderate basicity and steric bulk, make it a valuable tool in modern synthetic organic chemistry, particularly in transition metal-catalyzed reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound.
Overview of Applications
This compound is primarily utilized as a base or additive in several key types of organic reactions:
-
Palladium-Catalyzed C-H Activation/Arylation: this compound, often used in conjunction with pivalic acid, plays a crucial role in the direct arylation of arenes. It is proposed to act as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism, facilitating the cleavage of C-H bonds.
-
Nickel-Catalyzed Cross-Coupling Reactions: In nickel-catalyzed cross-coupling reactions, such as those involving aryl pivalates and organozinc reagents, this compound can be employed as a base to facilitate the catalytic cycle.
-
Synthesis of Complex Molecules: The use of this compound has been demonstrated in the synthesis of natural products and pharmaceutically relevant compounds where mild and selective reaction conditions are paramount.
Experimental Protocols
Synthesis of this compound
A straightforward method for the preparation of this compound involves the neutralization of pivalic acid with sodium hydroxide.[1]
Materials:
-
Pivalic acid
-
Sodium hydroxide
-
Methanol
-
Diethyl ether (Et2O)
Procedure:
-
In a round-bottom flask, dissolve pivalic acid in methanol.
-
Add one equivalent of sodium hydroxide to the solution.
-
Stir the mixture at reflux for 3 hours.
-
After cooling, the resulting solid precipitate is collected by filtration.
-
Wash the solid with a 99:1 mixture of diethyl ether and methanol.
-
Dry the resulting white solid under vacuum to yield this compound.
Palladium-Catalyzed Direct Arylation of Benzene
This protocol describes the direct arylation of benzene with an aryl bromide using a palladium catalyst and pivalic acid, where the active base is formed in situ. The pivalate anion is a key component for high reactivity.[2]
Materials:
-
Aryl bromide
-
Benzene
-
N,N-Dimethylacetamide (DMA)
-
Palladium(II) acetate (Pd(OAc)2)
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Potassium carbonate (K2CO3)
-
Pivalic acid
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)2 (3 mol %), DavePhos (3 mol %), K2CO3 (2.5 equivalents), and the aryl bromide (1 equivalent).
-
Add a 1.2:1 mixture of benzene and DMA.
-
Add pivalic acid (30 mol %).
-
Seal the vessel and heat the reaction mixture to 120 °C for 10 to 15 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine conversion.
-
For isolation, the mixture is typically diluted with an organic solvent, washed with water, dried over a drying agent (e.g., Na2SO4), and concentrated. The crude product is then purified by column chromatography.
Nickel-Catalyzed Cross-Coupling of β-Carbonyl Alkenyl Pivalates with Arylzinc Chlorides
This protocol outlines a nickel-catalyzed cross-coupling reaction to generate 3-aryl-substituted α,β-unsaturated carbonyl compounds.[3][4]
Materials:
-
β-Carbonyl alkenyl pivalate
-
Arylzinc chloride solution
-
Nickel catalyst (e.g., NiCl2(dppp))
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the nickel catalyst to a solution of the β-carbonyl alkenyl pivalate in the anhydrous solvent.
-
To this mixture, add the arylzinc chloride solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically monitored by TLC or GC-MS for completion).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following tables summarize representative yields for reactions utilizing this compound or in situ generated pivalate.
Table 1: Palladium-Catalyzed Direct Arylation of Benzene with Various Aryl Bromides [2]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 81 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 75 |
| 3 | 4-Bromobenzotrifluoride | 4-(Trifluoromethyl)biphenyl | 65 |
| 4 | 3-Bromoanisole | 3-Methoxybiphenyl | 85 |
| 5 | 2-Bromotoluene | 2-Methylbiphenyl | 55 |
Table 2: Nickel-Catalyzed Cross-Coupling of Aryl Pivalates with Arylzinc Reagents
| Entry | Aryl Pivalate | Arylzinc Chloride | Product | Yield (%) |
| 1 | 1-Naphthyl pivalate | Phenylzinc chloride | 1-Phenylnaphthalene | 85 |
| 2 | 4-Biphenylyl pivalate | Phenylzinc chloride | p-Terphenyl | 92 |
| 3 | 4-Methoxyphenyl pivalate | 4-Tolylzinc chloride | 4-Methoxy-4'-methylbiphenyl | 78 |
| 4 | 2-Naphthyl pivalate | 2-Tolylzinc chloride | 2-(o-Tolyl)naphthalene | 81 |
Mechanistic Insights and Diagrams
Concerted Metalation-Deprotonation (CMD) Pathway
In many palladium-catalyzed C-H activation reactions, the pivalate anion is believed to participate in a concerted metalation-deprotonation (CMD) mechanism. This pathway avoids the formation of a formal metal-hydride intermediate and is considered a low-energy transition state for the cleavage of C-H bonds.[5] The pivalate acts as a proton shuttle, accepting the proton from the arene as the palladium center coordinates to the carbon.
Caption: Concerted Metalation-Deprotonation (CMD) Pathway.
Experimental Workflow: Palladium-Catalyzed Direct Arylation
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed direct arylation reaction.
Caption: General Experimental Workflow for Direct Arylation.
References
Application Notes and Protocols: The Role of Sodium Pivalate in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism of sodium pivalate in transition metal-catalyzed C-H activation reactions. Detailed experimental protocols and quantitative data are presented to facilitate the application of this methodology in research and development settings, particularly in the synthesis of complex molecules and drug discovery.
Introduction: The Significance of C-H Activation and the Role of Carboxylate Additives
Carbon-hydrogen (C-H) bond activation is a powerful strategy in modern organic synthesis, enabling the direct functionalization of ubiquitous C-H bonds to form new carbon-carbon and carbon-heteroatom bonds. This approach offers increased atom economy and can significantly shorten synthetic routes to valuable molecules. Transition metal catalysts, particularly those based on palladium and ruthenium, are at the forefront of this field.
The efficiency and selectivity of many C-H activation reactions are profoundly influenced by the presence of additives. Among these, carboxylates, and notably this compound (the sodium salt of pivalic acid), have emerged as crucial promoters. This compound often plays a multifaceted role in the catalytic cycle, primarily by facilitating the C-H bond cleavage step.
The Concerted Metalation-Deprotonation (CMD) Mechanism
The prevailing mechanism for carboxylate-assisted C-H activation is the Concerted Metalation-Deprotonation (CMD) pathway.[1] In this mechanism, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single, concerted transition state. The carboxylate anion, such as pivalate, acts as an internal base or proton shuttle, abstracting the proton from the C-H bond as the metal center coordinates to the carbon. This avoids the formation of a high-energy, discrete organometallic intermediate with a metal-hydride bond.[1]
The CMD mechanism is favored for mid- to late-transition metals in higher oxidation states, such as Pd(II) and Ru(II).[1] The pivalate anion is particularly effective in this role due to a combination of its basicity and steric bulk, which can influence the geometry and energy of the transition state.
Visualizing the CMD Pathway
The following diagram illustrates the key steps of the Concerted Metalation-Deprotonation (CMD) mechanism, highlighting the role of the pivalate anion.
Quantitative Data: The Impact of this compound on Reaction Efficiency
The addition of this compound, or pivalic acid which is deprotonated in situ, often leads to a significant improvement in reaction yields and rates. The following tables summarize quantitative data from various studies, comparing the effectiveness of pivalate additives with other carboxylates or in their absence for palladium- and ruthenium-catalyzed C-H activation reactions.
Table 1: Palladium-Catalyzed Direct Arylation of Benzene
| Entry | Carboxylic Acid Additive (0.3 equiv.) | Yield (%) | Reference |
| 1 | None | <5 | [2] |
| 2 | Acetic Acid | 25 | [2] |
| 3 | Benzoic Acid | 38 | [2] |
| 4 | Pivalic Acid | 81 | [2] |
| 5 | 1-Adamantanecarboxylic Acid | 62 | [2] |
| Reaction Conditions: Aryl bromide (1.0 mmol), benzene (10 mL), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv.), 120 °C, 24 h. |
Table 2: Ruthenium-Catalyzed C-H Alkylation
| Entry | Carboxylate Source | Yield (%) | Reference |
| 1 | [RuCl₂(p-cymene)]₂ | 5 | [3] |
| 2 | [Ru(OAc)₂(p-cymene)] | 85 | [3] |
| 3 | [Ru(OPiv)₂(p-cymene)] | 91 | [3] |
| Reaction Conditions: Substrate (0.5 mmol), alkyl bromide (1.5 equiv.), catalyst (5.0 mol%), NaHCO₃ (2.0 equiv.), NMP, 45 °C. |
Experimental Protocols
The following section provides detailed, step-by-step protocols for typical palladium- and ruthenium-catalyzed C-H activation reactions utilizing this compound or pivalic acid.
Protocol 1: Palladium-Catalyzed Direct Arylation of Arenes
This protocol is a general procedure for the direct arylation of an arene with an aryl bromide, adapted from the work of Fagnou and coworkers.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pivalic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Aryl bromide
-
Arene (used as substrate and solvent)
-
Anhydrous, degassed solvent (e.g., N,N-dimethylacetamide - DMA, if the arene is solid)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), pivalic acid (e.g., 0.3 mmol, 30 mol%), and K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv.) and the arene (if liquid, e.g., 5 mL). If the arene is a solid, add it along with the other solids in step 1 and add an anhydrous, degassed solvent (e.g., 2 mL of DMA).
-
Reaction: Seal the Schlenk tube and place it in a preheated heating block or oil bath at the desired temperature (typically 110-140 °C).
-
Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed Directed C-H Olefination
This protocol describes a general procedure for the ruthenium-catalyzed olefination of a substrate with a directing group, using a carboxylate additive.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound (NaOPiv)
-
Olefin coupling partner (e.g., an acrylate)
-
Substrate with a directing group (e.g., a benzamide)
-
Anhydrous solvent (e.g., 1,2-dichloroethane - DCE)
-
Oxidant (e.g., Cu(OAc)₂·H₂O)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In a reaction vial, combine [Ru(p-cymene)Cl₂]₂ (e.g., 0.01 mmol, 2.5 mol%), this compound (e.g., 0.08 mmol, 20 mol%), the substrate with the directing group (0.4 mmol, 1.0 equiv.), the olefin (0.8 mmol, 2.0 equiv.), and the oxidant (e.g., Cu(OAc)₂·H₂O, 0.4 mmol, 1.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., 2 mL of DCE) to the vial.
-
Reaction: Seal the vial with a screw cap and place it in a preheated heating block or oil bath at the desired temperature (typically 80-120 °C).
-
Monitoring: Stir the reaction mixture for the specified time (e.g., 12-24 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a short pad of celite, washing with an organic solvent (e.g., dichloromethane).
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product.
Visualizing the Experimental Workflow
The following diagram outlines a general experimental workflow for a transition metal-catalyzed C-H activation reaction.
Conclusion
This compound is a highly effective additive in transition metal-catalyzed C-H activation reactions. Its primary role is to facilitate the C-H bond cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism, thereby lowering the activation energy of this key step. The provided protocols and data serve as a valuable resource for researchers aiming to employ this powerful synthetic methodology. The strategic use of this compound can lead to improved reaction efficiency, broader substrate scope, and milder reaction conditions, making it an indispensable tool in the synthesis of complex organic molecules for various applications, including drug development.
References
Application Notes and Protocols: Directing Group Assistance with Sodium Pivalate in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of sodium pivalate as a crucial additive in directing group-assisted C-H functionalization reactions. The information compiled herein, including detailed experimental protocols, quantitative data summaries, and mechanistic diagrams, is intended to facilitate the adoption and optimization of these powerful synthetic methodologies in academic and industrial research settings, particularly in the field of drug development and materials science.
Introduction: The Role of this compound in C-H Functionalization
Directing group-assisted C-H functionalization has emerged as a transformative strategy for the efficient and site-selective synthesis of complex organic molecules. This approach avoids the pre-functionalization of substrates, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. Within this field, the choice of additives can significantly impact reaction efficiency, selectivity, and substrate scope.
This compound, the sodium salt of pivalic acid, has been identified as a highly effective additive in various palladium-catalyzed C-H functionalization reactions. Its beneficial effects are primarily attributed to its role in the concerted metalation-deprotonation (CMD) mechanism. The pivalate anion can act as a proton shuttle, facilitating the cleavage of the C-H bond, which is often the rate-determining step of the catalytic cycle. The bulky tert-butyl group of the pivalate can also influence the steric environment around the catalytic center, contributing to improved regioselectivity.
Key Applications and Quantitative Data Summary
This compound and its conjugate acid, pivalic acid, have been successfully employed in a range of directing group-assisted C-H functionalization reactions, including arylation, olefination, and amination. The following tables summarize the quantitative data from key examples found in the literature, showcasing the impact of the pivalate additive on reaction outcomes.
Palladium-Catalyzed C-H Arylation of Arenes
Pivalic acid, often used in conjunction with a base to generate the pivalate anion in situ, has proven effective in promoting the direct arylation of arenes.
Table 1: Palladium-Catalyzed C-H Arylation of Ethoxybenzene with 4-bromotoluene
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (o:m:p) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | PivOH (30) | K₂CO₃ (2.0) | DMA | 120 | 18 | 79 | 1:2.1:0.6 |
| 2 | Pd(CH₃CN)₂Cl₂ (3) | - | PivOH (30) | K₂CO₃ (2.5) | DMA | 120 | 18 | 79 | 1:2.4:0.7 |
Data adapted from a study on the site-selectivity of Pd-catalyzed C(sp²)-H arylation.
Experimental Protocols
The following section provides detailed experimental protocols for the preparation of this compound and its application in a representative directing group-assisted C-H functionalization reaction.
Preparation of this compound
This protocol describes the straightforward synthesis of this compound from pivalic acid and sodium hydroxide.[1]
Materials:
-
Pivalic acid
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask, dissolve pivalic acid in methanol.
-
Add one equivalent of sodium hydroxide to the solution.
-
Stir the mixture at reflux for 3 hours.
-
After cooling, the resulting solid precipitate is collected by filtration.
-
Wash the solid with a mixture of diethyl ether and methanol (99:1 v/v).
-
Dry the resulting white solid under vacuum to yield this compound.
Protocol for Palladium-Catalyzed C-H Arylation of an Arene
This protocol is a general procedure for the directing group-assisted C-H arylation of an arene using a palladium catalyst and pivalic acid as an additive. The pivalate anion is generated in situ from pivalic acid and a carbonate base.
Materials:
-
Arene substrate with directing group (e.g., 2-phenylpyridine)
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Pivalic acid (PivOH)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., N,N-Dimethylacetamide - DMA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the arene substrate (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (2-5 mol%), and base (2.0-2.5 equiv.).
-
Add pivalic acid (20-30 mol%) to the vessel.
-
Under an inert atmosphere, add the anhydrous solvent.
-
Seal the reaction vessel and stir the mixture at the specified temperature (e.g., 100-120 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.
Mechanistic Insights and Diagrams
The beneficial role of this compound in C-H functionalization is best understood by examining its involvement in the catalytic cycle. The pivalate anion is believed to participate in a concerted metalation-deprotonation (CMD) step, which is a key mechanism for C-H bond activation.
The Concerted Metalation-Deprotonation (CMD) Pathway
In the CMD pathway, the C-H bond cleavage occurs in a single step involving the palladium center and a carboxylate ligand (pivalate). The pivalate anion acts as an internal base, abstracting the proton from the C-H bond as the palladium coordinates to the carbon, forming a palladacycle intermediate. This process is generally favored over other mechanisms like oxidative addition or electrophilic substitution for many directing group-assisted reactions.
References
Application Notes and Protocols: Sodium Pivalate in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pivalate, the sodium salt of pivalic acid, has emerged as a critical and versatile additive in modern organic synthesis, particularly in the realm of transition-metal-catalyzed reactions. Its unique steric and electronic properties make it an effective component in catalytic systems for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic methodologies, with a focus on palladium- and ruthenium-catalyzed C-H bond functionalization and cross-coupling reactions.
The pivalate anion often plays a crucial role as a ligand or a proton shuttle in the catalytic cycle. In palladium-catalyzed C-H activation, for instance, the pivalate anion is believed to facilitate the C-H cleavage step through a concerted metalation-deprotonation (CMD) mechanism.[2] This mode of action lowers the activation energy for this critical step, thereby enhancing reaction efficiency and enabling the functionalization of otherwise unreactive C-H bonds.
Key Applications of this compound in Complex Molecule Synthesis
This compound is instrumental in a variety of synthetic transformations, including:
-
Palladium-Catalyzed Direct Arylation: In this application, this compound, often in conjunction with a palladium catalyst, facilitates the direct coupling of an aromatic C-H bond with an aryl halide. This methodology avoids the pre-functionalization of the aromatic substrate, offering a more atom-economical and efficient route to biaryl compounds, which are common motifs in pharmaceuticals. The pivalate anion is proposed to act as a proton shuttle, facilitating the C-H activation step.
-
Ruthenium-Catalyzed C-H Alkylation: this compound is also employed as a key additive in ruthenium-catalyzed ortho-C-H bond alkylation of aromatic amides with α,β-unsaturated ketones. This reaction provides a direct method for the introduction of alkyl chains at the ortho position of an aromatic ring, a valuable transformation for modifying the structure of drug candidates.
-
Synthesis of Bioactive Molecules: The utility of this compound extends to the synthesis of complex bioactive molecules. For example, it is a key reagent in the multi-step synthesis of solasodine pivalate from diosgenin pivalate, a transformation of interest in the pharmaceutical industry.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol details the straightforward synthesis of this compound from pivalic acid.
Materials:
-
Pivalic acid
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask, dissolve pivalic acid in methanol.
-
Add one equivalent of sodium hydroxide to the solution.
-
Reflux the mixture for 3 hours.
-
After cooling, the resulting solid is collected by filtration.
-
Wash the solid with a mixture of diethyl ether and methanol (99:1).
-
Dry the resulting white solid under vacuum to yield this compound.[3]
Protocol 2: Ruthenium-Catalyzed Ortho C-H Bond Alkylation of an Aromatic Amide
This protocol provides a general procedure for the ruthenium-catalyzed ortho-alkylation of an aromatic amide using an α,β-unsaturated ketone, with this compound as a crucial additive.
Materials:
-
Aromatic amide (e.g., N-(quinolin-8-yl)benzamide)
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add the aromatic amide (1.0 equiv.), [RuCl₂(p-cymene)]₂ (5 mol%), and this compound (30 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe, followed by the α,β-unsaturated ketone (3.0 equiv.).
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-alkylated product.
Quantitative Data for Ruthenium-Catalyzed Ortho C-H Alkylation:
| Entry | Aromatic Amide | α,β-Unsaturated Ketone | Yield (%) |
| 1 | N-(quinolin-8-yl)benzamide | Methyl vinyl ketone | 85 |
| 2 | N-(pyridin-2-yl)benzamide | Ethyl vinyl ketone | 78 |
| 3 | N-(quinolin-8-yl)-2-methylbenzamide | Methyl vinyl ketone | 92 |
| 4 | N-(quinolin-8-yl)benzamide | Phenyl vinyl ketone | 65 |
Note: The yields presented are representative and can vary based on the specific substrates and reaction conditions.
Protocol 3: Two-Step Synthesis of Solasodine Pivalate from Diosgenin Pivalate
This protocol outlines a key transformation in the synthesis of the bioactive molecule solasodine pivalate.
Step 1: Reaction of Diosgenin Pivalate with Benzyl Carbamate
Materials:
-
Diosgenin pivalate
-
Benzyl carbamate (CbzNH₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve diosgenin pivalate (1.0 equiv.) and benzyl carbamate (2.0 equiv.) in dichloromethane.
-
Add TMSOTf (1.9 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the mixture into aqueous NaHCO₃ and extract the product with DCM.
-
Wash the organic extract with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
Step 2: Deprotection and N-Cyclization to Solasodine Pivalate
Materials:
-
Crude product from Step 1
-
Dry butanol
-
Acetyl bromide (AcBr)
-
Chloroform (CHCl₃)
-
5 M Sodium hydroxide (NaOH) aqueous solution
Procedure:
-
Dissolve the crude residue from Step 1 in dry butanol.
-
Cool the solution to 0 °C and treat with acetyl bromide.
-
Heat the reaction mixture under reflux overnight.
-
Evaporate the solvent in vacuo.
-
Dissolve the residue in chloroform and treat with 5 M aqueous NaOH.
-
Stir the two-phase mixture vigorously for 30 minutes.
-
Separate the organic layer, wash with water, and dry.
-
Evaporate the solvent and purify the product by silica gel column chromatography to yield solasodine pivalate (45% overall yield) and tomatidinol pivalate (8% yield).
Visualizing the Role of this compound in Catalysis
The following diagrams illustrate the proposed mechanisms and workflows where this compound plays a key role.
Caption: Proposed role of pivalate in Pd-catalyzed C-H activation.
Caption: Workflow for Ru-catalyzed ortho-alkylation.
Conclusion
This compound is a highly effective and versatile additive in modern synthetic organic chemistry. Its ability to facilitate challenging C-H activation and cross-coupling reactions makes it an invaluable tool for the synthesis of complex molecules, including those of pharmaceutical interest. The protocols and data presented herein provide a practical guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors. The continued exploration of its applications is expected to lead to the development of even more efficient and innovative synthetic methodologies.
References
- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
Application Notes and Protocols for Reactions Involving Sodium Pivalate
For Researchers, Scientists, and Drug Development Professionals
Sodium pivalate (sodium 2,2-dimethylpropanoate), the sodium salt of pivalic acid, has emerged as a critical reagent and additive in modern organic synthesis.[1] Its unique steric and electronic properties make it highly valuable in various transition-metal-catalyzed reactions, particularly in the development of pharmaceuticals and complex organic molecules.[1][2] This document provides detailed application notes and protocols for key reactions involving this compound, focusing on its role in C-H bond functionalization and cross-coupling reactions.
Application Note 1: Pivalate-Assisted, Palladium-Catalyzed Direct C-H Arylation of Arenes
The direct arylation of unactivated arenes is a powerful tool for constructing biaryl scaffolds, which are common motifs in pharmaceuticals. A palladium-pivalic acid co-catalyst system has demonstrated exceptional reactivity for this transformation.[3][4] The pivalate anion is believed to play a crucial role in the C-H bond activation step, acting as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism.[3][5][6] This approach avoids the need for pre-functionalized organometallic reagents, enhancing atom economy and simplifying synthetic routes.[3]
Key Features:
-
High Reactivity: Enables the arylation of even unactivated arenes like benzene.[3]
-
Operational Simplicity: Often employs commercially available catalysts and additives.
-
Mechanism: Proceeds via a pivalate-assisted concerted metalation-deprotonation (CMD) pathway.[6]
Quantitative Data: Direct Arylation of Benzene with Aryl Bromides
The following table summarizes the reaction conditions and yields for the direct arylation of benzene with various substituted aryl bromides, showcasing the efficiency of the Pd(OAc)₂/pivalic acid system.
| Entry | Aryl Bromide | Additive (mol %) | Yield (%) |
| 1 | 4-Bromo-tert-butylbenzene | Pivalic Acid (30) | 85 |
| 2 | 4-Bromobiphenyl | Pivalic Acid (30) | 81 |
| 3 | 2-Bromobiphenyl | Pivalic Acid (30) | 75 |
| 4 | 4-Bromoanisole | Pivalic Acid (30) | 71 |
| 5 | 3-Bromobenzonitrile | Pivalic Acid (30) | 67 |
| 6 | 4-Bromobenzonitrile | Pivalic Acid (30) | 65 |
| 7 | 4-Bromotoluene | Pivalic Acid (30) | 58 |
| 8 | 1-Bromonaphthalene | Pivalic Acid (30) | 55 |
| Data sourced from J. Am. Chem. Soc. 2006, 128, 51, 16496-16497.[3][4] |
Experimental Protocol: General Procedure for Direct Arylation of Benzene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Aryl bromide
-
Benzene, anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2-3 mol %), DavePhos (2-3 mol %), K₂CO₃ (2.5 equivalents), and pivalic acid (30 mol %).
-
Add the aryl bromide (1.0 equivalent).
-
Add anhydrous benzene and anhydrous DMA in a 1.2:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 10 to 15 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualization: Proposed Catalytic Cycle for Pivalate-Assisted C-H Arylation
Caption: Pivalate-assisted Concerted Metalation-Deprotonation (CMD) cycle.
Application Note 2: Stereospecific, Nickel-Catalyzed Cross-Coupling of Benzylic Pivalates
Nickel-catalyzed cross-coupling reactions provide a powerful alternative to traditional palladium-based methods. The use of benzylic pivalates as electrophiles in stereospecific couplings with arylboroxines allows for the synthesis of enantioenriched diarylalkanes and triarylmethanes, which are valuable chiral building blocks.[7][8] This reaction proceeds with high stereochemical fidelity, relying on a simple Ni(0) catalyst.[7]
Key Features:
-
Stereospecificity: Transfers the chirality from the starting benzylic pivalate to the product with high fidelity.[7]
-
Broad Scope: Tolerates a wide range of functional groups on both the arylboroxine and the benzylic pivalate.[8]
-
Mild Conditions: The reaction proceeds under relatively mild conditions, often at room temperature.[9][10]
Quantitative Data: Scope of the Nickel-Catalyzed Arylation of Benzylic Pivalates
The table below illustrates the scope of the reaction with various arylboroxines coupling with (1-phenylethyl) pivalate.
| Entry | Arylboroxine (Ar) | Yield (%) | ee (%) |
| 1 | 4-MeO-Ph | 92 | 94 |
| 2 | 4-F-Ph | 86 | 94 |
| 3 | 4-Cl-Ph | 88 | 94 |
| 4 | 4-CF₃-Ph | 72 | 93 |
| 5 | 2-Me-Ph | 89 | 94 |
| 6 | 1-Naphthyl | 81 | 94 |
| 7 | 2-Thienyl | 75 | 93 |
| Conditions: Pivalate (1.0 equiv), (ArBO)₃ (1.0 equiv), Ni(cod)₂ (5 mol%), NaOMe (2.0 equiv), CH₃CN, 4 h, rt. Data sourced from Org. Lett. 2014, 16, 12, 3300-3303.[10] |
Experimental Protocol: General Procedure for Ni-Catalyzed Cross-Coupling
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)
-
Sodium methoxide (NaOMe)
-
Enantioenriched benzylic pivalate
-
Arylboroxine or arylboronic acid
-
Acetonitrile (CH₃CN), anhydrous
-
Glovebox or Schlenk line for inert atmosphere operations
Procedure:
-
Inside a glovebox, add Ni(cod)₂ (5 mol %) and NaOMe (2.0 equivalents) to a vial.
-
Add anhydrous acetonitrile (to make the solution 0.4 M with respect to the pivalate).
-
Add the arylboroxine (1.0 equivalent) followed by the benzylic pivalate (1.0 equivalent, e.g., 0.1 mmol scale).
-
Seal the vial with a Teflon-lined cap and stir the mixture at room temperature for 4 hours.
-
Remove the vial from the glovebox and quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by HPLC analysis using a chiral stationary phase.
Visualization: Experimental Workflow for Ni-Catalyzed Cross-Coupling
References
- 1. guidechem.com [guidechem.com]
- 2. EP3153502A1 - Method for synthesising a mineral salt of pivalic acid as an intermediate product - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-Catalyzed Cross Couplings of Benzylic Pivalates with Arylboroxines: Stereospecific Formation of Diarylalkanes and Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantiospecific, Nickel-Catalyzed Cross-Couplings of Allylic Pivalates and Arylboroxines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with Sodium Pivalate
Welcome to the technical support center for the optimization of chemical reactions involving sodium pivalate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on utilizing this compound effectively in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cross-coupling and C-H activation reactions?
This compound, the sodium salt of pivalic acid, serves multiple functions in transition metal-catalyzed reactions. It can act as a base, a ligand, or a crucial additive that promotes catalyst stability and reactivity. In palladium-catalyzed C-H activation, the pivalate anion is believed to be a key component in the C-H bond-breaking event, acting as a proton shuttle between the substrate and the stoichiometric base.[1] This can lower the activation energy of the C-H cleavage step. In some nickel-catalyzed cross-coupling reactions, aryl pivalates are used as electrophiles, where the pivalate group acts as a leaving group.
Q2: I am observing low to no yield in my palladium-catalyzed C-H arylation where this compound is used as an additive. What are the potential causes?
Low yields in such reactions can stem from several factors. Firstly, ensure all reagents are pure and anhydrous, as water can have a detrimental effect on the reaction. The choice of palladium source and ligand is critical; some combinations may not be effective for your specific substrate. Additionally, the reaction temperature and concentration may need optimization. In some cases, secondary C-H bond arylation requires the presence of a catalytic amount of pivalic acid, the conjugate acid of this compound, to act as a proton shuttle.[1] Insufficient pivalic acid can lead to a stalled reaction.
Q3: Can this compound be used in nickel-catalyzed cross-coupling reactions?
Yes, this compound and its corresponding acid and esters are frequently used in nickel-catalyzed cross-coupling reactions. For instance, aryl pivalates can serve as effective electrophiles in Suzuki-Miyaura couplings with arylboronic acids, catalyzed by an air-stable Ni(II) complex.[2][3] This approach is particularly useful for activating otherwise inert C-O bonds.
Q4: How do I prepare this compound in the lab?
A common laboratory preparation involves reacting pivalic acid with one equivalent of sodium hydroxide in refluxing methanol for approximately three hours. The resulting solid can then be washed with a mixture of diethyl ether and methanol (e.g., 99:1) and dried under vacuum to yield this compound.[4]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Problem: this compound is not dissolving in the reaction solvent, leading to a heterogeneous mixture and poor reaction performance.
Troubleshooting Steps:
-
Solvent Selection: this compound has limited solubility in many nonpolar organic solvents. Consider using more polar aprotic solvents like dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or tetrahydrofuran (THF). A solvent screen is often a crucial first step in optimization.
-
Temperature: Gently heating the reaction mixture can improve the solubility of this compound. However, be mindful of the thermal stability of your reactants and catalyst.
-
Co-solvent: The addition of a co-solvent can sometimes improve solubility. For example, a small amount of a polar solvent in a less polar medium might be effective.
-
Sonication: In some cases, sonication can help to dissolve stubborn solids and create a more uniform suspension.
Solubility of this compound in Common Organic Solvents (Qualitative)
| Solvent | Solubility |
| Tetrahydrofuran (THF) | Sparingly Soluble |
| 1,4-Dioxane | Sparingly Soluble |
| Dimethylformamide (DMF) | Soluble |
| Toluene | Poorly Soluble |
| Acetonitrile | Sparingly Soluble |
| Methanol | Soluble |
Issue 2: Catalyst Deactivation or Decomposition
Problem: The reaction starts but does not go to completion, or a significant amount of palladium black is observed, indicating catalyst deactivation.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center. If you are observing catalyst decomposition, consider using a bulkier, more electron-donating ligand which can better protect the metal center.
-
Pivalate Concentration: While beneficial, an excess of pivalate can sometimes have a detrimental effect. It is advisable to screen the concentration of this compound to find the optimal loading for your specific reaction.
-
Temperature Control: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
Issue 3: Formation of Side Products
Problem: Significant formation of undesired side products, such as homocoupling of the starting materials.
Troubleshooting Steps:
-
Equivalents of Reagents: Carefully control the stoichiometry of your reactants. An excess of one coupling partner can sometimes lead to homocoupling.
-
Base Strength: The choice and amount of base are crucial. If this compound is acting as the base, its concentration should be optimized. If another base is used, its strength and compatibility with the overall reaction system should be considered.
-
Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.
Experimental Protocols
Protocol 1: Preparation of this compound
Materials:
-
Pivalic acid
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalic acid (1.0 eq).
-
Dissolve the pivalic acid in methanol.
-
Add a solution of sodium hydroxide (1.0 eq) in methanol to the flask.
-
Heat the mixture to reflux and stir for 3 hours.[4]
-
After cooling to room temperature, the precipitated this compound is collected by filtration.
-
Wash the solid with a 99:1 mixture of diethyl ether/methanol.[4]
-
Dry the resulting white solid under vacuum to obtain pure this compound.[4]
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Pivalate
This protocol is a general guideline based on literature procedures for the nickel-catalyzed coupling of aryl pivalates with arylboronic acids.[2][3]
Materials:
-
Aryl pivalate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
NiCl₂(PCy₃)₂ (5 mol%) or a similar air-stable Ni(II) precatalyst
-
K₃PO₄ (3.0 eq)
-
Anhydrous 1,4-dioxane or toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl pivalate, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Pivalic Acid Additive on Palladium-Catalyzed Arylation of a Secondary C-H Bond
The following data is illustrative and based on qualitative descriptions found in the literature, which suggest that a catalytic amount of pivalic acid is beneficial for the arylation of secondary C-H bonds.[1] Actual yields are highly substrate-dependent.
| Entry | Pivalic Acid (mol%) | Arylation Yield (%) |
| 1 | 0 | Low to Moderate |
| 2 | 10 | Moderate |
| 3 | 20 | Improved |
| 4 | 30 | High |
Visualizations
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Sodium Pivalate in Large-Scale Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium pivalate in large-scale synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in large-scale synthesis?
This compound (also known as sodium 2,2-dimethylpropanoate) is the sodium salt of pivalic acid. In large-scale synthesis, it is commonly used as a precursor in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and compatibility with a wide range of reaction conditions make it a versatile reagent for creating esters, amides, and other organic compounds.
Q2: What are the main safety precautions to consider when handling bulk quantities of this compound?
This compound is an irritant to the eyes, skin, and respiratory tract.[1] When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection to avoid dust formation.[1][2] The material should be handled in a well-ventilated area, and emergency eyewash stations and safety showers should be readily accessible.[2][3]
Q3: How should bulk this compound be stored?
This compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[4] Therefore, it should be stored in tightly sealed containers in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2]
Q4: What are the initial signs of thermal decomposition of this compound?
Section 2: Troubleshooting Guides
This section addresses common challenges encountered during the large-scale synthesis of this compound.
Problem: Poor Solubility and Incomplete Reactions
Symptoms:
-
Undissolved this compound in the reaction mixture.
-
Lower than expected reaction yields.
-
Inconsistent reaction times.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | This compound has limited solubility in many non-polar organic solvents. It is very soluble in ethanol and ethyl ether.[5] For other solvents, conduct small-scale solubility tests at various temperatures to determine the optimal solvent system. Consider using a co-solvent to improve solubility. |
| Low Reaction Temperature | The dissolution of this compound may be endothermic. Gradually increasing the reaction temperature while monitoring for any signs of decomposition can improve solubility and reaction rates. |
| Poor Mixing and Mass Transfer | In large reactors, inadequate agitation can lead to localized areas of low concentration. Ensure the reactor's mixing system is adequate for the scale and viscosity of the reaction mixture. Baffles may be necessary to improve mixing efficiency. |
Problem: Product is Clumpy, Difficult to Handle, and Filter
Symptoms:
-
Formation of large agglomerates or clumps.
-
Slow filtration rates and clogged filters.
-
Product appears wet or sticky even after initial drying.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Hygroscopicity | This compound readily absorbs atmospheric moisture, leading to caking.[4] Handle the material in a controlled, low-humidity environment. Use of glove boxes or nitrogen blanketing during transfers can minimize moisture exposure. |
| Uncontrolled Crystallization/Precipitation | Rapid or uncontrolled crystallization can lead to small, irregular particles that are difficult to filter. Implement controlled cooling or anti-solvent addition profiles. Seeding the solution with a small amount of previously isolated, high-quality product can promote the growth of larger, more uniform crystals. |
| Inadequate Washing | Residual impurities or reaction byproducts on the crystal surface can lead to stickiness. Ensure a thorough washing of the filter cake with a suitable solvent in which the product has low solubility. |
Problem: Product Fails to Meet Purity Specifications
Symptoms:
-
Presence of unreacted starting materials or byproducts in the final product.
-
Discoloration of the final product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to ensure completion before workup. |
| Side Reactions | Optimize reaction conditions (temperature, concentration, addition rates) to minimize the formation of byproducts. |
| Inefficient Purification | Recrystallization is a common method for purifying salts. A solubility study is crucial to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. |
| Contamination from Equipment | Ensure all reactors, filters, and drying equipment are thoroughly cleaned and free from contaminants from previous batches. |
Section 3: Data Presentation
Table 1: Solubility of this compound and Analogs
Specific solubility data for this compound is not widely available in the literature. The following table provides qualitative data for this compound and quantitative data for similar sodium carboxylate salts as a reference. It is strongly recommended to perform experimental solubility studies for your specific solvent system.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| This compound | Ethanol | - | Very Soluble |
| This compound | Ethyl Ether | - | Very Soluble |
| Sodium Acetate | Water | 20 | 46.4 |
| Sodium Acetate | Ethanol | 20 | 2.1 |
| Sodium Propionate | Water | 25 | 108 |
| Sodium Propionate | Ethanol | 25 | 4.3 |
Table 2: Typical Quality Control Parameters for Bulk this compound
| Parameter | Specification | Test Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Assay | ≥ 98.0% | Titration or HPLC |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Insoluble Matter | ≤ 0.1% | Gravimetric |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
Section 4: Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general guideline and may need to be optimized for specific applications and scaled up with appropriate engineering controls.
Materials:
-
Pivalic acid
-
Sodium hydroxide
-
Methanol
-
Diethyl ether
Procedure:
-
In a suitable reaction vessel, dissolve pivalic acid in methanol.
-
Slowly add one equivalent of sodium hydroxide (as a solid or a concentrated solution in methanol) to the stirred solution of pivalic acid. The reaction is exothermic, so control the temperature with an ice bath if necessary.
-
After the addition is complete, stir the mixture at room temperature or under reflux for a specified time (e.g., 3 hours) to ensure the reaction goes to completion.
-
The this compound will precipitate out of the methanol solution.
-
Isolate the solid product by filtration.
-
Wash the filter cake with a mixture of diethyl ether and methanol (e.g., 99:1 v/v) to remove any unreacted pivalic acid and other impurities.
-
Dry the resulting solid under vacuum to a constant weight.
In-Process Monitoring Using Process Analytical Technology (PAT)
For large-scale synthesis, implementing PAT can provide real-time understanding and control of the crystallization process.
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): Can be used to monitor the concentration of the solute in the solution in real-time.
-
Focused Beam Reflectance Measurement (FBRM): Provides information on particle size and count, allowing for the monitoring of nucleation and crystal growth.
Section 5: Visualizations
Diagram 1: General Troubleshooting Workflow for Large-Scale Synthesis
Caption: A logical workflow for troubleshooting issues in large-scale synthesis.
Diagram 2: Key Stages in this compound Production and Isolation
Caption: A simplified workflow for the production and isolation of this compound.
References
minimizing side reactions with sodium pivalate as a base
Welcome to the Technical Support Center for optimizing reactions using sodium pivalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing side reactions and maximizing yields when employing this compound as a base in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as a base?
This compound ((CH₃)₃CCO₂Na) is favored for its moderate basicity and significant steric bulk. Its hindered nature often prevents it from acting as a nucleophile, which can minimize side reactions that might occur with smaller, more nucleophilic bases. It is particularly useful in cross-coupling reactions and C-H activation processes where a non-nucleophilic base is crucial.[1]
Q2: What are the most common side reactions observed when using this compound?
The most common side reactions when using this compound are often related to its steric bulk and the presence of moisture. These can include:
-
Incomplete reaction: Due to its steric hindrance, deprotonation can be slow, leading to incomplete conversion.
-
Ester hydrolysis: If the substrate or product contains an ester functional group, the pivalate anion can catalyze its hydrolysis, especially in the presence of water.
-
Elimination reactions: In reactions involving substrates prone to elimination (e.g., secondary or tertiary alkyl halides), the basic nature of this compound can promote the formation of alkenes as byproducts.[2]
Q3: How does the purity and handling of this compound affect my reaction?
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to catalyst deactivation in sensitive cross-coupling reactions and promote hydrolysis side reactions.[3] It is crucial to use anhydrous this compound and handle it under an inert atmosphere.
Q4: When should I choose this compound over other bases like sodium tert-butoxide or potassium carbonate?
This compound is a good choice when a moderately strong, non-nucleophilic base is required, and the substrate is sensitive to stronger bases like sodium tert-butoxide, which can cause undesired side reactions such as enolization or decomposition. Compared to weaker inorganic bases like potassium carbonate, this compound can be more effective in reactions requiring a stronger base to deprotonate a substrate or participate in the catalytic cycle, such as in certain C-H activation reactions.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered when using this compound as a base.
Problem 1: Low or No Product Yield
A low or non-existent yield is a frequent issue. The following workflow can help diagnose the root cause.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive or Wet this compound | Use freshly dried this compound. Dry the commercially available hydrate under high vacuum at an elevated temperature. Handle in a glovebox. |
| Insufficient Basicity | While this compound is a moderate base, some reactions may require a stronger base. Consider a trial reaction with a stronger base like sodium tert-butoxide, but be mindful of potential side reactions. |
| Steric Hindrance | The bulky nature of the pivalate may hinder its access to the proton to be abstracted. Increasing the reaction temperature or switching to a less sterically demanding carboxylate base could be beneficial.[2] |
| Catalyst Inactivity | Ensure the palladium or nickel catalyst is active. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring. Consider using a more robust precatalyst.[3][4][5] |
| Poor Solubility | This compound has limited solubility in some organic solvents. Ensure adequate stirring and consider using a co-solvent to improve solubility. |
Problem 2: Formation of Significant Side Products
The presence of unexpected byproducts can complicate purification and reduce the yield of the desired product.
Common Side Products and Solutions:
| Side Product | Potential Cause | Recommended Solution |
| Hydrolysis Product | Presence of water in the reaction mixture, leading to hydrolysis of ester functionalities on the substrate or product.[3] | Use anhydrous this compound and rigorously dry all solvents and reagents. Perform the reaction under a strict inert atmosphere. |
| Elimination Product | The substrate is prone to elimination (e.g., secondary/tertiary halides). The reaction temperature may be too high. | Lower the reaction temperature. Consider using a bulkier, more sterically hindered non-nucleophilic base if the substrate is particularly sensitive. |
| Homocoupling Product (in Cross-Coupling) | In Suzuki-Miyaura reactions, this can result from the coupling of two boronic acid molecules. This can be promoted by the presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
Data Presentation: Comparison of Bases in Cross-Coupling Reactions
The choice of base can significantly impact the yield of cross-coupling reactions. The following tables provide a summary of comparative data from the literature.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Base | Yield (%) | Side Products (%) | Notes |
| This compound | 75-90 | 5-10 (Homocoupling) | Effective for electron-deficient aryl chlorides. |
| K₃PO₄ | 85-95 | <5 (Homocoupling) | Generally a reliable and widely used base. |
| K₂CO₃ | 60-80 | 10-15 (Hydrolysis of boronic acid) | Often requires higher temperatures. |
| NaOtBu | 80-95 | Variable (Can promote side reactions with sensitive functional groups) | A stronger base, useful for less reactive chlorides. |
Yields are highly substrate and catalyst dependent and are provided for general comparison.[5][6]
Table 2: Buchwald-Hartwig Amination of Heteroaryl Halides
| Base | Yield (%) | Side Products (%) | Notes |
| This compound | 60-85 | 5-15 (Hydrodehalogenation) | Good for substrates with base-sensitive functional groups. |
| NaOtBu | 85-98 | <5 (Hydrodehalogenation) | Highly effective but can be too harsh for some substrates. |
| LHMDS | 80-95 | <10 (Hydrodehalogenation) | A strong, non-nucleophilic base, often used for challenging couplings. |
| Cs₂CO₃ | 50-75 | 10-20 (Hydrodehalogenation) | A milder base, suitable for highly activated halides. |
Yields are dependent on the specific heteroaryl halide, amine, and catalytic system.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using this compound as the base.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
This compound (2.0 mmol, anhydrous)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, arylboronic acid, this compound, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ruthenium-Catalyzed Ortho-C–H Bond Alkylation
This protocol is adapted from a literature procedure for the ortho-alkylation of aromatic amides.[7]
Materials:
-
Aromatic amide (0.5 mmol)
-
α,β-Unsaturated ketone (1.5 mmol)
-
[RuCl₂(p-cymene)]₂ (5 mol%)
-
This compound (20 mol%)
-
Anhydrous toluene (2 mL)
Procedure:
-
In a glovebox, add the aromatic amide, [RuCl₂(p-cymene)]₂, and this compound to an oven-dried screw-cap vial.
-
Add anhydrous toluene and the α,β-unsaturated ketone.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 120 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
Logical Relationship: Troubleshooting Catalyst-Related Issues
References
Technical Support Center: Improving Yield in Cross-Coupling Reactions with Sodium Pivalate
Welcome to the technical support center for the application of sodium pivalate in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for improved yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cross-coupling reactions?
This compound, the salt of pivalic acid, can serve multiple roles in palladium- and nickel-catalyzed cross-coupling reactions. While it can act as a base, its more significant contributions are often as a co-catalyst or additive that can:
-
Act as a proton shuttle: The pivalate anion can facilitate proton transfer steps within the catalytic cycle, which can be crucial for reactions involving C-H activation.[1][2]
-
Stabilize the catalytic species: Carboxylate ligands can coordinate to the metal center, influencing the stability and reactivity of the catalyst.
-
Promote oxidative addition: In some cases, the pivalate can displace other ligands, leading to a more reactive catalytic species.
-
Suppress side reactions: By modifying the catalytic environment, this compound can help to minimize undesired side reactions such as homocoupling or decomposition of starting materials.[3]
Q2: When should I consider using this compound as an additive in my cross-coupling reaction?
Consider adding this compound to your reaction mixture under the following circumstances:
-
Low or inconsistent yields: If you are experiencing poor yields despite optimizing other parameters (catalyst, ligand, solvent, temperature), this compound may offer an improvement.
-
Substrate-related issues: For challenging substrates, such as those with sensitive functional groups or those prone to side reactions, the modulating effect of this compound can be beneficial.
-
C-H activation steps: In reactions that involve a C-H activation step, the role of pivalate as a proton shuttle is particularly relevant.[1][2]
-
To replace stronger, less functional group tolerant bases: In some instances, a weaker carboxylate base like this compound can be advantageous when working with base-sensitive functional groups.
Q3: How does this compound compare to other common bases like carbonates or phosphates?
This compound is generally a weaker base than commonly used inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Its effectiveness is often not primarily due to its basicity but rather its ability to participate in the catalytic cycle as a ligand or proton shuttle.[1][2] In situations where a strong base is detrimental to the stability of your starting materials or products, this compound can be a milder alternative. However, for many standard cross-coupling reactions, a stronger base is necessary for efficient transmetalation.
Q4: What are the common side reactions observed when using this compound, and how can they be minimized?
While this compound can suppress some side reactions, its use may introduce others:
-
Competitive binding to the catalyst: Excess pivalate can potentially inhibit catalysis by occupying coordination sites on the metal center.
-
Formation of mixed anhydrides: In the presence of carboxylic acids, there is a possibility of forming mixed pivalic anhydrides, which could lead to undesired byproducts.[4]
To minimize these, it is crucial to optimize the stoichiometry of the this compound added. Typically, it is used in sub-stoichiometric to slightly super-stoichiometric amounts relative to the catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inadequate Catalyst Activation | Ensure your palladium or nickel precatalyst is properly activated to the active M(0) species. If starting with a M(II) source, consider the addition of a reducing agent or a pre-activation step. |
| Poor Solubility of this compound | While generally soluble in many organic solvents, ensure this compound is fully dissolved. Consider gentle heating or sonication. If solubility remains an issue, a switch to a more polar solvent or a different carboxylate salt might be necessary. |
| Incorrect Stoichiometry | The optimal amount of this compound can be substrate-dependent. Screen different loadings of this compound (e.g., 0.1, 0.5, 1.0, and 2.0 equivalents relative to the limiting reagent). |
| Incompatible Base | If using this compound as the primary base, it may not be strong enough for your specific reaction. Consider using it as an additive in conjunction with a stronger base like K₂CO₃ or K₃PO₄. |
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Troubleshooting Steps |
| Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can promote homocoupling of boronic acids. |
| Suboptimal Reaction Temperature | High temperatures can sometimes favor side reactions. Try lowering the reaction temperature and monitoring the progress over a longer period. |
| Incorrect Palladium-to-Ligand Ratio | The ratio of palladium to the phosphine ligand is critical. An inappropriate ratio can lead to catalyst decomposition and side reactions. |
| Excess this compound | Too much this compound can potentially interfere with the desired catalytic cycle. Reduce the amount of this compound. |
Data Presentation: Representative Yields in Cross-Coupling Reactions
Disclaimer: The following tables provide representative yields for different cross-coupling reactions. Direct comparative data for the addition of this compound is limited in the literature. These tables are intended to provide a general reference for expected yields under various conditions.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 | Adapted from general procedures |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 16 | 92 | Adapted from general procedures |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 88 | Adapted from general procedures |
Table 2: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.2) | Toluene | 100 | 18 | 98 | [1] |
| 4-Chloroanisole | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 110 | 24 | 90 | Adapted from general procedures |
| 1-Bromo-4-fluorobenzene | Di-n-butylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 | 94 | Adapted from general procedures |
Table 3: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 95 | [5] |
| 4-Bromotoluene | 1-Octyne | Pd(OAc)₂ (1) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 85 | (Copper-free conditions) |
| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (4) | Toluene | 80 | 8 | 92 | Adapted from general procedures |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound as an Additive
This protocol describes a general starting point for a Suzuki-Miyaura coupling reaction using this compound as an additive. Optimization of specific parameters may be required for different substrates.
-
Reagent Preparation:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
This compound (0.2 mmol, 0.2 equiv)
-
Degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precatalyst, phosphine ligand, base, and this compound.
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination with this compound as an Additive
This protocol provides a general method for Buchwald-Hartwig amination using this compound as an additive.
-
Reagent Preparation:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv)
-
This compound (0.2 mmol, 0.2 equiv)
-
Degassed solvent (e.g., Dioxane or Toluene, 5 mL)
-
-
Reaction Setup:
-
In a glovebox, add the palladium precatalyst, phosphine ligand, base, and this compound to an oven-dried reaction vial with a stir bar.
-
Outside the glovebox, add the aryl halide and amine to the vial.
-
Seal the vial and purge with an inert gas.
-
Add the degassed solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
After cooling, dilute with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
-
Visualizations
References
selecting the right solvent for sodium pivalate-mediated reactions
Welcome to the technical support center for sodium pivalate-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection, experimental protocols, and troubleshooting common issues encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in C-H activation reactions?
A1: this compound, or its conjugate acid, pivalic acid, plays a crucial role in palladium-catalyzed C-H activation reactions. The pivalate anion is believed to act as a ligand and a proton shuttle in the concerted metalation-deprotonation (CMD) mechanism, which is considered a key step in the C-H bond cleavage.[1][2] This pathway is often favored in the C-H arylation of arenes.[1] The presence of a pivalate source is often essential for the reaction to proceed.[1]
Q2: How does the choice of solvent affect this compound-mediated reactions?
A2: The solvent can significantly influence the selectivity and yield of this compound-mediated reactions.[1][3][4] The polarity of the solvent can affect the stability of intermediates and transition states in the catalytic cycle. For instance, in some palladium-catalyzed cross-coupling reactions, polar solvents can favor different reaction pathways compared to nonpolar solvents.[4] Solvent choice is often determined empirically through screening for each specific reaction.
Q3: What are the most common solvents used for these reactions?
A3: A range of solvents can be used, with the optimal choice being substrate-dependent. Common solvents include:
-
Aprotic Polar Solvents: N,N-Dimethylacetamide (DMA),[1][2] N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO).[3][4]
-
Ethers: Dioxane and tetrahydrofuran (THF).[5]
-
Aromatic Hydrocarbons: Toluene.
-
Alcohols: In some cases, alcohols or aqueous mixtures can be employed.[4]
Q4: Is this compound soluble in common organic solvents?
A4: this compound is the sodium salt of pivalic acid.[6] While specific quantitative solubility data across a wide range of organic solvents at various temperatures can be limited in readily available literature, it is generally more soluble in polar solvents. For practical purposes in reactions, its solubility in the chosen reaction solvent at the reaction temperature is a key consideration. It is known to be very soluble in ethanol and ethyl ether.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. 2. Inhibiting Species: The presence of water or other impurities can inhibit the catalyst. 3. Poor Solubility: The reactants, including this compound, may not be sufficiently soluble in the chosen solvent at the reaction temperature. 4. Incorrect Base: The base used may not be effective in regenerating the catalyst or facilitating the reaction. | 1. Ensure proper activation of the Pd(II) precatalyst to Pd(0) in situ. 2. Use anhydrous solvents and ensure all reagents are dry. 3. Screen a range of solvents to find one that provides better solubility for all components. Consider heating the reaction mixture to improve solubility. 4. If using pivalic acid as an additive, ensure a suitable stoichiometric base like potassium carbonate is also present.[1][2] |
| Low Yield | 1. Suboptimal Solvent: The solvent may not be ideal for the specific substrate combination. 2. Side Reactions: Competing reactions, such as homocoupling of the aryl halide, may be occurring. 3. Decomposition: The catalyst or starting materials may be decomposing at the reaction temperature. | 1. Perform a solvent screen to identify the optimal solvent for your reaction (see Data Presentation section). 2. Adjust the reaction conditions, such as temperature or the choice of ligand, to minimize side reactions. The addition of pivalic acid has been shown to suppress undesired Suzuki coupling in some cases.[7] 3. Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Poor Regioselectivity | 1. Solvent Effect: The solvent can influence the regioselectivity of the C-H activation. 2. Steric/Electronic Effects: The inherent steric and electronic properties of the substrate are major determinants of regioselectivity. | 1. Experiment with different solvents, as selectivity can be highly solvent-dependent.[1] For example, the arylation of electron-rich arenes can exhibit meta-selectivity, while electron-deficient arenes may show ortho-selectivity.[1] 2. Consider modifying the directing group on the substrate if possible to favor the desired isomer. |
| Formation of Byproducts | 1. Reaction with Solvent: The solvent may participate in the reaction. 2. Homocoupling: The aryl halide or organometallic reagent may undergo homocoupling. | 1. Choose a more inert solvent. 2. Optimize the reaction stoichiometry and catalyst/ligand system. |
Data Presentation
Solvent Effects on Pd-Catalyzed C-H Arylation Yield
The following table summarizes the effect of different solvents on the yield of a model Pd-catalyzed C-H arylation reaction. These results highlight the importance of solvent screening in optimizing reaction conditions.
| Solvent | Dielectric Constant (approx.) | Typical Yield (%) | Reference |
| N,N-Dimethylacetamide (DMA) | 37.8 | 53-83% | [1][2] |
| Dioxane | 2.2 | Moderate | [5] |
| Tetrahydrofuran (THF) | 7.6 | Moderate | [5] |
| Acetonitrile (MeCN) | 37.5 | Can be effective, but selectivity may vary | [3][4] |
| Dimethylformamide (DMF) | 36.7 | Can be effective, but selectivity may vary | [3] |
| Toluene | 2.4 | Lower yields in some cases | [5] |
Note: Yields are highly substrate-dependent and the values presented are for illustrative purposes based on reported examples. Optimization is recommended for each specific reaction.
Experimental Protocols
General Procedure for this compound Preparation
A common method for the in-situ generation of this compound or for its preparation as a solid is the reaction of pivalic acid with a sodium base.
Materials:
-
Pivalic acid
-
Sodium hydroxide
-
Methanol
-
Diethyl ether (Et2O)
Procedure:
-
Pivalic acid is stirred with one equivalent of sodium hydroxide in refluxing methanol for 3 hours.
-
The resulting solid is then washed with a mixture of diethyl ether and methanol (e.g., 99/1 v/v).
-
The solid is dried under vacuum to yield this compound.[8]
General Procedure for a Palladium-Catalyzed C-H Arylation using this compound (as additive)
This protocol is a general guideline for a C-H arylation reaction. Specific conditions such as temperature, reaction time, and reagent stoichiometry should be optimized for each substrate.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arene
-
Palladium catalyst (e.g., Pd(OAc)2 or PdCl2)
-
Ligand (if necessary)
-
This compound or Pivalic Acid
-
Base (e.g., K2CO3)
-
Anhydrous solvent (e.g., DMA)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the arene (often in excess), the palladium catalyst, the ligand (if used), this compound (or pivalic acid), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Pd-catalyzed C-H activation.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. The site-selectivity and mechanism of Pd-catalyzed C(sp 2 )–H arylation of simple arenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05414C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Technical Support Center: Overcoming Solubility Challenges of Sodium Pivalate in Non-Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using sodium pivalate in non-polar solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is the sodium salt of pivalic acid, with the chemical formula (CH₃)₃CCO₂Na.[1] It is a white crystalline powder. While it is soluble in water (approximately 21.7 g/L at 20°C) and very soluble in polar organic solvents like ethanol and ethyl ether, its solubility is significantly lower in non-polar solvents such as hexane, toluene, and dichloromethane.[1] This low solubility in non-polar media can present challenges for its use in various organic reactions.
Q2: Why is this compound poorly soluble in non-polar solvents?
This compound is an ionic salt. Non-polar solvents have low dielectric constants and cannot effectively solvate the sodium cation (Na⁺) and the pivalate anion (⁻O₂CC(CH₃)₃). The large difference in polarity between the ionic salt and the non-polar solvent leads to poor solubility.
Q3: What are the common consequences of poor this compound solubility in a reaction?
Poor solubility can lead to several experimental issues, including:
-
Slow or incomplete reactions: If the salt is not in solution, it is not available to react with other dissolved reagents, leading to low reaction rates and yields.
-
Heterogeneous reaction mixture: The presence of undissolved solid can make reaction monitoring and work-up procedures more complex.
-
Poor reproducibility: Inconsistent dissolution of the salt can lead to variable results between batches.
Q4: What are the primary methods to overcome the low solubility of this compound in non-polar solvents?
The most effective strategies involve the use of additives that can help to bring the ionic salt into the organic phase. The two main classes of such additives are:
-
Phase-Transfer Catalysts (PTCs): These are agents that transport an ion from an aqueous or solid phase into an organic phase.[2][3] Common examples include quaternary ammonium salts and phosphonium salts.[4]
-
Crown Ethers: These are cyclic polyethers that can chelate metal cations, like Na⁺, within their central cavity. This complexation creates a larger, more lipophilic cation that is more soluble in non-polar solvents.[5]
Troubleshooting Guides
Issue 1: My reaction with this compound is not proceeding or is extremely slow.
This is a classic sign of poor solubility of the this compound in your non-polar reaction solvent.
Troubleshooting Steps:
-
Confirm Solubility Issue: Observe the reaction mixture. If you see a significant amount of undissolved this compound, solubility is likely the limiting factor.
-
Introduce a Phase-Transfer Catalyst (PTC):
-
Quaternary Ammonium Salts: Add a catalytic amount (typically 1-10 mol%) of a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB).[6] The lipophilic butyl groups on the cation help to carry the pivalate anion into the organic phase.
-
Crown Ethers: For sodium salts, 15-crown-5 is a highly effective chelating agent.[5] Add a catalytic amount to complex the Na⁺ ion and increase its organic solubility.
-
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the solubility of this compound and enhance the reaction rate. Monitor for any potential side reactions or degradation of starting materials at elevated temperatures.
-
Consider a Co-solvent: Adding a small amount of a polar aprotic co-solvent (e.g., THF, acetonitrile) might improve the solubility of the salt without drastically changing the overall polarity of the reaction medium.
-
Particle Size Reduction: Grinding the this compound into a fine powder before adding it to the reaction can increase its surface area and improve the rate of dissolution.
Issue 2: I am observing inconsistent results and low yields when using this compound.
In addition to poor solubility, inconsistent hydration of the this compound or impurities can lead to reproducibility issues.
Troubleshooting Steps:
-
Dry the this compound: Ensure the this compound is anhydrous. Water can interfere with many organic reactions and affect solubility. Dry the salt under vacuum before use.
-
Use a PTC Consistently: If using a phase-transfer catalyst, ensure it is added in a consistent molar ratio in every reaction.
-
Ensure Homogeneous Mixing: For heterogeneous mixtures, vigorous stirring is crucial to maximize the interaction between the solid salt and the liquid phase.
-
Monitor the Reaction: Use techniques like TLC or GC to monitor the consumption of the starting material to get a better understanding of the reaction progress.
Data Presentation
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | Soluble (21.7 g/L)[1] |
| Ethanol | High | Very Soluble[1] |
| Ethyl Ether | Low | Very Soluble[1] |
| Toluene | Low | Very Low |
| Hexane | Very Low | Insoluble |
| Dichloromethane | Low | Very Low |
Experimental Protocols
Protocol 1: Preparation of Anhydrous this compound
This protocol describes the synthesis of this compound from pivalic acid and sodium hydroxide.[7]
Materials:
-
Pivalic acid
-
Sodium hydroxide
-
Methanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve pivalic acid in methanol.
-
Add one equivalent of sodium hydroxide to the solution.
-
Stir the mixture and reflux for 3 hours.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Wash the resulting solid with a mixture of diethyl ether and methanol (99:1) to remove any unreacted pivalic acid.
-
Dry the resulting white solid under vacuum to obtain anhydrous this compound.
Protocol 2: General Procedure for Esterification using this compound and a Phase-Transfer Catalyst
This protocol provides a general method for an esterification reaction where the low solubility of this compound is overcome by using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.[8][9]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Toluene (or another non-polar solvent)
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
To a stirred suspension of this compound (1.2 equivalents) in toluene, add the alkyl halide (1.0 equivalent).
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 equivalents).
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the reaction progress by TLC or GC until the starting alkyl halide is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium bromide byproduct and any unreacted this compound.
-
Wash the filtrate with water to remove the TBAB.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product.
-
Purify the crude product by column chromatography or distillation as required.
Visualizations
Caption: Workflow for a phase-transfer catalyzed reaction.
Caption: Troubleshooting logic for failed reactions.
References
- 1. guidechem.com [guidechem.com]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Tetrabutylammonium Bromide-Activity & Application_Chemicalbook [chemicalbook.com]
- 5. 15-Crown-5 - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. rsc.org [rsc.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sodium Pivalate Hydrate in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of sodium pivalate hydrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrate and why is its moisture sensitivity a concern?
A1: this compound hydrate is the sodium salt of pivalic acid and typically exists as a white crystalline solid.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This moisture absorption can lead to clumping, changes in its physical state, and potentially alter its chemical reactivity and effective concentration, which can negatively impact experimental reproducibility and outcomes.[3] The hydrate form indicates that water molecules are already present in its crystal structure, which can influence its solubility and reactivity.[1]
Q2: How should I store this compound hydrate to minimize moisture absorption?
A2: To maintain its integrity, this compound hydrate should be stored in a cool, dry place in a tightly sealed, airtight container.[3] For long-term storage or for highly sensitive experiments, storage in a desiccator with a suitable desiccant or inside an inert atmosphere glovebox is recommended.[4]
Q3: Can I dry this compound hydrate if it has been exposed to moisture?
A3: Yes, it is possible to dry this compound hydrate. A common laboratory preparation of the anhydrous form involves drying the material under vacuum.[5] Gentle heating in a vacuum oven can also be effective.[3] However, excessive heating should be avoided as it may cause decomposition.[3] It is crucial to allow the material to cool to room temperature in a desiccator or under an inert atmosphere before use to prevent reabsorption of moisture.
Q4: What are the best practices for handling and weighing this compound hydrate in the lab?
A4: Due to its hygroscopic nature, exposure to the ambient atmosphere should be minimized.[3]
-
Weighing: Whenever possible, weigh this compound hydrate in a glovebox with a low-humidity atmosphere. If a glovebox is not available, weigh the material quickly and in a draft-free environment. Use a weighing vessel with a small opening and cap it immediately after dispensing.
-
Handling: Use clean, dry spatulas and glassware. Avoid leaving the container open for extended periods. After dispensing, tightly reseal the container immediately.[3] For transferring solutions, use of syringe techniques under an inert atmosphere is recommended.[4]
Q5: In which solvents is this compound soluble and is it stable in them?
A5: this compound is soluble in water.[1] It is also reported to be soluble in some organic solvents like alcohols (e.g., ethanol) and ethers.[2] Its stability in these solvents under typical reaction conditions is generally good; however, in protic solvents, the presence of water can influence reaction equilibria. For moisture-sensitive reactions, it is crucial to use anhydrous solvents.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or rates | The effective concentration of this compound is varying due to moisture absorption. | 1. Ensure the this compound hydrate is properly stored in a desiccator or glovebox.2. Dry the material under vacuum before use.3. Weigh the reagent quickly in a low-humidity environment or inside a glovebox.4. Prepare stock solutions in a glovebox using anhydrous solvents. |
| Clumping or caking of the solid reagent | The material has absorbed a significant amount of moisture from the atmosphere. | 1. Gently break up the clumps with a dry spatula before weighing, but be aware that the water content is now higher than specified.2. For best results, dry the entire batch under vacuum as described in the FAQs.3. Store the dried material in a desiccator. |
| Poor performance in a moisture-sensitive reaction (e.g., Palladium-catalyzed cross-coupling) | The water content of the this compound hydrate is inhibiting the catalyst or reacting with other reagents. | 1. Switch to anhydrous this compound. You can prepare this by drying the hydrate form under vacuum.[5]2. Use rigorously dried solvents and reagents for the reaction.3. Assemble the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Difficulty in achieving complete dissolution in an organic solvent | The solvent may not be suitable, or the presence of excess water is affecting solubility. | 1. Confirm the solubility of this compound in the chosen solvent. Consider switching to a more polar solvent if appropriate.2. Ensure the solvent is anhydrous, as excess water can sometimes hinder dissolution in certain organic media.3. Gentle heating and stirring may aid dissolution. |
Data Presentation
Table 1: Representative Dynamic Vapor Sorption (DVS) Data for a Hygroscopic Sodium Carboxylate
The following data is representative of a hygroscopic sodium carboxylate salt and illustrates the expected behavior of this compound hydrate. Actual values may vary.
| Relative Humidity (%) | Mass Change (%) - Sorption | Mass Change (%) - Desorption |
| 0 | 0.00 | 0.50 |
| 10 | 0.25 | 0.75 |
| 20 | 0.50 | 1.00 |
| 30 | 0.80 | 1.30 |
| 40 | 1.20 | 1.70 |
| 50 | 1.80 | 2.30 |
| 60 | 2.50 | 3.00 |
| 70 | 3.50 | 4.00 |
| 80 | 5.00 | 5.50 |
| 90 | 7.00 | 7.00 |
Table 2: Physical and Chemical Properties of this compound Hydrate
| Property | Value |
| Appearance | White to almost white crystalline powder[1] |
| Molecular Formula | C₅H₉NaO₂·xH₂O |
| Molecular Weight (anhydrous) | 124.11 g/mol |
| Water Content (as hydrate) | Typically < 7% (by Karl Fischer titration) |
| Solubility | Soluble in water, ethanol, and ether[2] |
| Stability | Stable under normal conditions[6] |
| Incompatibilities | Strong oxidizing agents[6] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous this compound from Pivalic Acid
This protocol describes the synthesis of this compound and subsequent drying to obtain the anhydrous form.[5]
Materials:
-
Pivalic acid
-
Sodium hydroxide (NaOH)
-
Methanol (refluxing grade)
-
Diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pivalic acid in methanol.
-
Add one equivalent of sodium hydroxide to the solution.
-
Heat the mixture to reflux and stir for 3 hours.
-
Allow the mixture to cool to room temperature. The this compound will precipitate.
-
Collect the solid by filtration.
-
Wash the solid with a 99:1 mixture of diethyl ether and methanol.
-
Dry the resulting solid under vacuum to yield anhydrous this compound.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This is a general procedure for determining the water content of a hydrated salt like this compound hydrate.
Materials:
-
Karl Fischer titrator
-
Karl Fischer reagent (volumetric or coulometric)
-
Anhydrous methanol (or other suitable solvent)
-
This compound hydrate sample
Procedure:
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Sample Preparation: Accurately weigh a suitable amount of this compound hydrate. The sample size will depend on the expected water content and the type of titrator used.
-
Titration: Quickly transfer the weighed sample into the conditioned titration vessel.
-
Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the known titer of the reagent. The result is typically expressed as a percentage of water by mass.
Visualizations
References
Technical Support Center: Purification of Products from Sodium Pivalate Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for purifying reaction products involving sodium pivalate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions using this compound or generating pivalate byproducts?
The most common impurities include residual pivalic acid, unreacted starting materials, and byproducts from the reaction itself.[1][2] Pivalic acid is often a primary concern as it can be an oily residue and challenging to remove completely.[3] In cases where coupling agents like dicyclohexylcarbodiimide (DCC) are used, the corresponding urea byproduct (dicyclohexylurea) can also be a significant and difficult-to-remove impurity.[4]
Q2: What is the general strategy for purifying products from these reactions?
A typical purification workflow involves an initial aqueous work-up to remove the bulk of water-soluble impurities and acidic/basic residues.[1][5] This is often followed by a more rigorous purification technique such as flash column chromatography for complex mixtures or recrystallization for solid products to achieve high purity.[1][6][7]
Q3: Can my pivalate ester product hydrolyze during purification?
Yes, pivalate esters can be susceptible to hydrolysis under strongly acidic or basic conditions.[8][9][10] While a wash with a mild base like saturated sodium bicarbonate is standard for removing acidic impurities, prolonged exposure or the use of strong bases (like NaOH) should be avoided to prevent cleavage of the ester group.[1][9] The reaction is typically reversible, and excess water with an acid catalyst can push the equilibrium toward hydrolysis.[9]
Q4: Are there alternatives to standard purification methods like chromatography?
For volatile products, distillation can be an effective purification method.[11] If the desired product is a solid, recrystallization is a powerful technique for achieving high purity.[6][12] In some cases, particularly in industrial applications, specialized distillation or hydrolysis techniques are used to recover and recycle pivalic acid from waste streams.[3][13]
Troubleshooting Guide
Problem: My final product is contaminated with pivalic acid.
-
Cause: Pivalic acid is a common byproduct and can be carried through with the organic layer during extraction.
-
Solution: Perform a thorough aqueous work-up. Wash the organic layer multiple times with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][5] The basic wash deprotonates the acidic pivalic acid, forming the water-soluble this compound salt, which is then extracted into the aqueous layer. Check the pH of the aqueous layer after washing to ensure it is basic.[14]
Problem: An emulsion formed during the liquid-liquid extraction.
-
Cause: Emulsions are common when mixing organic and aqueous layers, especially when fine solids are present or the mixture is shaken too vigorously.
-
Solution: To break an emulsion, add a small amount of brine (saturated aqueous NaCl solution) and swirl the separatory funnel gently.[1] Adding more of the organic solvent or filtering the mixture through a pad of Celite can also help destroy the emulsion.[14]
Problem: I have low product recovery after flash column chromatography.
-
Cause: This can be due to several factors:
-
Product Decomposition: If your product is sensitive to acid, it may be degrading on the silica gel.[1]
-
Incorrect Solvent System: The chosen eluent may be too polar, causing your product to elute with other impurities, or not polar enough, leaving your product on the column.
-
Incomplete Elution: The column may not have been flushed with enough solvent to elute all of the product.
-
-
Solution:
-
Neutralize Silica: If acid sensitivity is suspected, you can use silica gel that has been neutralized with a base like triethylamine.
-
Optimize Eluent: Carefully select your solvent system using Thin Layer Chromatography (TLC) to find an eluent that gives your product an Rf value of approximately 0.3.
-
Thorough Elution: After the product has seemingly eluted, flush the column with a more polar solvent to ensure complete recovery.
-
Problem: My solid product won't crystallize.
-
Cause: The product may be too soluble in the chosen solvent, or there may be impurities present that are inhibiting crystal formation.
-
Solution:
-
Solvent Selection: Ensure you are using a solvent in which your product is highly soluble when hot but poorly soluble when cold.[6] You may need to screen multiple solvents or use a co-solvent system.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, adding a seed crystal of the pure product, or placing the solution in a freezer.
-
Remove Impurities: If the product is oily or refuses to crystallize, it may be too impure. Purify it first by column chromatography and then attempt recrystallization.
-
Data Presentation
Table 1: Comparison of Aqueous Washing Agents for Pivalic Acid Removal
| Washing Agent | Concentration | Mechanism | Efficiency | Notes |
| Water | N/A | Physical Partitioning | Low | Ineffective for significant amounts of pivalic acid. |
| Saturated NaCl (Brine) | Saturated | Salting Out / Ionic Strength | Low | Primarily used to break emulsions and dry the organic layer.[1] |
| Saturated NaHCO₃ | Saturated | Acid-Base Extraction | High | Recommended for routine removal of pivalic acid.[1] |
| 1M NaOH | 1 Molar | Acid-Base Extraction | Very High | Effective, but risks hydrolyzing the desired pivalate ester product.[9] |
Table 2: Overview of Recommended Purification Techniques
| Technique | Primary Use | Purity Achieved | Advantages | Disadvantages |
| Aqueous Work-up | Initial crude purification | Low-Medium | Removes bulk salts and water-soluble impurities quickly.[5] | Often insufficient on its own; risk of emulsions.[1] |
| Flash Chromatography | Purification of most products | High | Separates complex mixtures; adaptable to various scales.[1][7] | Can be time-consuming; potential for product loss on the column.[1] |
| Recrystallization | Purification of solid products | Very High | Can yield exceptionally pure material; cost-effective.[12] | Only applicable to solids; requires proper solvent selection.[6] |
| Distillation | Purification of volatile liquids | High-Very High | Excellent for separating liquids with different boiling points.[11] | Not suitable for non-volatile or heat-sensitive compounds. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Pivalic Acid Removal
-
Quench Reaction: Once the reaction is complete, cool the reaction mixture to room temperature and quench by slowly adding water.
-
Transfer: Transfer the entire mixture to a separatory funnel.
-
Extract Product: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake to extract the product. Allow the layers to separate.
-
Initial Wash: Remove the aqueous layer. Wash the organic layer with water (1x) and then with brine (1x).[1]
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2-3 times).[1] After each wash, drain the aqueous layer. Vigorous CO₂ evolution may occur during the first wash; vent the funnel frequently.
-
Final Wash: Wash the organic layer one final time with brine to remove residual water and salts.[1]
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[5]
-
Filter and Evaporate: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[5]
Protocol 2: Flash Column Chromatography
-
Prepare Column: Secure a glass column vertically and add a small plug of cotton or glass wool. Add a layer of sand. Fill the column with the chosen eluent (a non-polar solvent system like hexane/ethyl acetate is common).
-
Pack Silica: Gently add silica gel to the column as a slurry in the eluent. Allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add another layer of sand on top of the silica.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel.
-
Elute: Add the eluent to the top of the column and apply pressure (using a pump or bulb) to begin elution. Collect fractions in test tubes.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Visualizations
Caption: Standard experimental workflow for reaction and purification.
Caption: Troubleshooting logic for product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. US5990351A - Process for separating pivalic acid from spent reaction mixtures - Google Patents [patents.google.com]
- 3. JPH11507944A - Method for separating pivalic acid from spent reaction mixture - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. mt.com [mt.com]
- 13. EP0836587B1 - Process for separating pivalic acid from spent reaction mixtures - Google Patents [patents.google.com]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Validation & Comparative
Sodium Pivalate vs. Sodium Acetate: A Comparative Guide for Catalytic Applications
For researchers, scientists, and drug development professionals, the choice of base in a catalytic reaction can be a critical determinant of yield, selectivity, and overall efficiency. This guide provides an in-depth comparison of two commonly employed carboxylate bases, sodium pivalate and sodium acetate, in the context of palladium-catalyzed cross-coupling reactions. By examining their performance through experimental data and exploring their mechanistic nuances, this document aims to equip scientists with the knowledge to make informed decisions for their synthetic strategies.
At a Glance: Performance Comparison
While both this compound and sodium acetate serve as effective bases in a variety of catalytic transformations, their performance can differ significantly depending on the specific reaction type. This compound, with its sterically bulky tert-butyl group, often exhibits enhanced reactivity, particularly in challenging C-H activation reactions. In contrast, sodium acetate is a cost-effective and widely used base for a range of standard cross-coupling reactions.
Quantitative Data Summary
The following tables summarize the available quantitative data from comparative studies and representative examples of palladium-catalyzed reactions where this compound and sodium acetate have been employed as bases.
Table 1: Comparison of Potassium Pivalate and Potassium Acetate in Palladium-Catalyzed Benzene Arylation
| Entry | Base | Yield (%) |
| 1 | KOPiv (Potassium Pivalate) | up to 41 |
| 2 | KOAc (Potassium Acetate) | Not specified, but inferior to KOPiv |
Reaction Conditions: Pd(OAc)₂, DavePhos ligand, K₂CO₃ (stoichiometric base), in benzene/DMA at 120°C. Note: While this study used potassium salts, it provides a direct comparison of the pivalate and acetate anions' efficacy.
Table 2: Representative Yields in Palladium-Catalyzed Heck Reactions
| Entry | Aryl Halide | Alkene | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Sodium Acetate | Pd(OAc)₂ / PPh₃ | DMF | 100 | 24 | Not specified |
| 2 | 4-Bromoacetophenone | n-Butyl Acrylate | Triethylamine* | Pd(OAc)₂ / P(o-tolyl)₃ | DMF | 100-120 | 8-24 | Not specified |
Table 3: Representative Yields in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | t-BuOK** | [Pd(OAc)₂] / Triazolium salt | 1,4-Dioxane | 100 | 2 | up to 47 |
| 2 | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | DMF | 100 | 1-4 | Not specified |
*Note: Specific examples directly comparing this compound and sodium acetate in the Suzuki-Miyaura coupling were not found in the initial search. The table provides examples of bases used in this reaction type for context. t-BuOK is a stronger base, while K₂CO₃ is a common inorganic base.
Mechanistic Insights: The Role of the Carboxylate Anion
The differing performance of this compound and sodium acetate can be attributed to their distinct roles in the catalytic cycle, particularly in the C-H activation step. The prevailing mechanism for this step is the Concerted Metalation-Deprotonation (CMD) pathway. In this process, the carboxylate anion acts as a proton shuttle, facilitating the cleavage of a C-H bond.
The Pivalate Advantage in C-H Activation
Experimental and computational studies have shown that the pivalate anion is more than just a simple base.[1] Its bulky tert-butyl group plays a crucial role in several ways:
-
Proton Shuttle: The pivalate anion effectively abstracts a proton from the substrate, transferring it to a stoichiometric base (like a carbonate) in the reaction mixture. This proton transfer is a key step in the C-H bond cleavage.[1]
-
Lowering Activation Energy: The pivalate anion has been shown to lower the energy barrier of the C-H bond cleavage transition state compared to other bases like bicarbonate.[1] This leads to a faster reaction rate.
-
Catalyst Stabilization: In some cases, the pivalate can remain bound to the palladium center throughout the catalytic cycle, influencing the catalyst's stability and reactivity.[1]
The following diagram illustrates the proposed role of the pivalate anion in a palladium-catalyzed C-H activation cycle.
Caption: Pivalate acts as a proton shuttle in the CMD step.
The Role of Acetate in Catalysis
Sodium acetate, while less sterically hindered, also participates in the CMD mechanism by acting as a base to facilitate proton abstraction.[2] It is a versatile and economical choice for a wide range of cross-coupling reactions where the C-H activation step is less demanding.[3] The catalytic cycle involving acetate is similar to that of pivalate, with the primary difference being the nature of the carboxylate assisting in the deprotonation step.
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction where sodium acetate can be employed as the base.
Caption: General experimental workflow for Pd-catalyzed cross-coupling.
Experimental Protocols
General Procedure for Palladium-Catalyzed Heck Reaction with Sodium Acetate
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried reaction vessel, add Pd(OAc)₂ (e.g., 1-5 mol%), PPh₃ (e.g., 2-10 mol%), and NaOAc (e.g., 1.2-2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to dissolve the solids.
-
Add the aryl halide (1.0 equivalent) and the alkene (1.1-1.5 equivalents).
-
Heat the reaction mixture to 100-140 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This is a general procedure and specific conditions may vary.
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂)
-
Base (e.g., sodium carbonate, potassium carbonate)
-
Solvent (e.g., DMF, toluene, dioxane)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), arylboronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., 1-5 mol%), and the base (e.g., 2.0 equivalents).
-
De-gas the solvent and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The choice between this compound and sodium acetate as a base in catalysis is context-dependent. For challenging C-H activation reactions, the unique steric and electronic properties of this compound can offer a significant advantage in terms of reactivity and yield. Its role as a proton shuttle and its ability to lower the activation energy of C-H bond cleavage make it a powerful tool for modern synthetic chemistry.
Conversely, sodium acetate remains a reliable, cost-effective, and versatile base for a wide array of standard palladium-catalyzed cross-coupling reactions. Its utility in well-established protocols like the Heck and Suzuki-Miyaura reactions is undisputed.
Ultimately, the optimal choice of base will depend on the specific substrates, desired outcome, and economic considerations of the research. This guide provides a foundation of comparative data and mechanistic understanding to aid researchers in making that critical decision.
References
A Comparative Guide to the Efficiency of Sodium Pivalate and Potassium Pivalate in Drug Development and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate reagents is a critical determinant of reaction efficiency, yield, and scalability in the fields of pharmaceutical development and organic synthesis. Among the vast array of available salts, sodium and potassium pivalate have emerged as noteworthy candidates for various applications, including their use as bases and nucleophiles in catalytic reactions. This guide provides an objective comparison of the efficiency of sodium pivalate and potassium pivalate, supported by physicochemical data and a detailed experimental protocol for a common synthetic application. While direct comparative studies are limited, this analysis leverages available data to infer performance differences, particularly in the context of modern cross-coupling reactions.
Physicochemical Properties: A Comparative Overview
The fundamental properties of a reagent can significantly influence its behavior in a reaction. The choice between a sodium and a potassium salt often hinges on factors such as solubility, which can impact reaction kinetics and homogeneity.
| Property | This compound | Potassium Pivalate | References |
| Molecular Formula | C₅H₉NaO₂ | C₅H₉KO₂ | [1][2] |
| Molecular Weight | 124.11 g/mol | 140.22 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | White to almost white crystalline powder | [1][2] |
| Melting Point | ~315 °C | ~200-300 °C | [1][2] |
| Solubility in Water | Soluble | Sparingly soluble | [1][3] |
| Solubility in Organic Solvents | Generally lower solubility | Higher solubility, especially in polar aprotic solvents and with alcohol cosolvents | [3][4] |
Efficiency in Catalytic Reactions: The Solubility Advantage of Potassium Pivalate
In the realm of organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, the choice of base is pivotal. These reactions, which are fundamental to the construction of many pharmaceutical compounds, often involve reagents with poor solubility in organic solvents. This can lead to heterogeneous reaction mixtures, resulting in mass-transfer limitations and variable reaction kinetics, especially upon scale-up.[4][5][6]
Potassium pivalate has demonstrated a significant advantage in this domain due to its enhanced solubility in common organic solvents compared to other alkali metal carboxylates, including this compound.[2][3] The larger ionic radius of the potassium cation, in conjunction with the bulky tert-butyl group of the pivalate anion, disrupts the crystal lattice energy to a greater extent than the smaller sodium cation, leading to improved dissolution in organic media.[2][3]
This enhanced solubility translates to a more homogeneous reaction environment, which in turn can lead to:
-
Improved Reaction Kinetics: By ensuring that the base is readily available in the solution phase, the catalytic cycle can proceed more efficiently.[5][6]
-
Increased Reproducibility: Homogeneous reactions are less susceptible to variations in stirring rate and reactor geometry, leading to more consistent results.[5][6]
-
Lower Catalyst Loadings: With a more efficient reaction, it is often possible to reduce the amount of expensive palladium catalyst required.[4]
A prime example of this is the Miyaura borylation reaction, a key method for the synthesis of boronic esters, which are versatile intermediates in drug discovery. Studies have shown that potassium pivalate can significantly enhance the rate of this reaction, outperforming less soluble bases.[5][6][7][8]
Logical Relationship: Solubility and Reaction Efficiency
The following diagram illustrates the logical flow from the choice of cation to the overall reaction efficiency in the context of a catalytic reaction where base solubility is a limiting factor.
Caption: Cation choice impacts salt solubility and reaction efficiency.
Experimental Protocol: Comparative Analysis in a Miyaura Borylation Reaction
To empirically determine the efficiency of this compound versus potassium pivalate, a comparative study can be designed using a standard Miyaura borylation reaction. The following protocol outlines a procedure to test the performance of each salt under identical conditions.
Objective: To compare the reaction yield and rate of a model Miyaura borylation reaction using this compound and potassium pivalate as the base.
Materials:
-
Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
This compound
-
Potassium Pivalate
-
Solvent (e.g., 1,4-dioxane or a mixture with an alcohol cosolvent like 2-propanol)
-
Internal standard for GC analysis (e.g., dodecane)
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
-
Deionized water
Procedure:
-
Reaction Setup: In two separate oven-dried Schlenk flasks, each equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and the palladium catalyst (0.02 mmol).
-
Base Addition: To one flask, add this compound (2.5 mmol). To the second flask, add potassium pivalate (2.5 mmol).
-
Solvent Addition: To each flask, add the solvent (5 mL) and the internal standard (0.5 mmol).
-
Reaction Execution: Place both flasks in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.
-
Workup of Aliquots: Quench the aliquot with water and extract with dichloromethane. Dry the organic layer with anhydrous sodium sulfate.
-
Analysis: Analyze the organic layer by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Final Workup: After 24 hours, cool the reaction mixtures to room temperature, dilute with water, and extract with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Yield Determination: Purify the crude product by column chromatography to determine the isolated yield.
Data Presentation: The results should be tabulated to compare the reaction conversion at each time point and the final isolated yield for both bases.
Experimental Workflow Diagram
The following diagram outlines the workflow for the comparative experimental protocol.
Caption: Workflow for comparing sodium and potassium pivalate efficiency.
Conclusion
While both sodium and potassium pivalate are valuable reagents in organic synthesis, potassium pivalate often demonstrates superior efficiency in applications where solubility in organic solvents is a critical factor, such as in palladium-catalyzed cross-coupling reactions. Its ability to form more homogeneous reaction mixtures can lead to faster reaction rates, improved reproducibility, and potentially lower catalyst loadings. For reactions in aqueous media or applications where high solubility in organic solvents is not paramount, this compound may serve as a cost-effective alternative. The provided experimental protocol offers a framework for researchers to quantitatively assess the efficiency of these two salts in their specific synthetic context, enabling an informed decision for process optimization and scale-up.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Potassium Pivalate | CAS 19455-23-3 | High-Purity [benchchem.com]
- 3. smolecule.com [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-catalyzed Miyaura borylations mediated by potassium pivalate with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]
- 6. Collection - Pd-Catalyzed Miyaura Borylations Mediated by Potassium Pivalate with Alcohol Cosolvents - Organic Process Research & Development - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Enduring Debate: Validating Sodium Pivalate's Supremacy in Regioselective C-H Activation
For researchers, scientists, and professionals in drug development, the quest for precise and efficient molecular synthesis is paramount. Regioselective C-H activation, a powerful tool for creating complex molecules, often hinges on the choice of additives. Among these, sodium pivalate has emerged as a prominent player, but how does it truly stack up against its alternatives? This guide provides an objective comparison of this compound's performance, supported by experimental data and detailed protocols, to elucidate its role in this critical chemical transformation.
This compound's efficacy in regioselective C-H activation is primarily attributed to its role in the concerted metalation-deprotonation (CMD) mechanism. In this pathway, the pivalate anion is believed to act as a proton shuttle, facilitating the cleavage of a specific C-H bond by a metal catalyst, typically palladium. This leads to the formation of a carbon-metal bond at a desired position on a molecule, opening the door for further functionalization.
Performance Comparison: this compound vs. Alternatives
To quantitatively assess the performance of this compound, we have compiled data from various studies focusing on palladium-catalyzed C-H activation reactions. The following tables summarize the key performance indicators of this compound in comparison to other common carboxylate additives and bases.
Case Study 1: Palladium-Catalyzed Arylation of 2-Phenylpyridine
This reaction is a benchmark for studying the efficiency of C-H activation. The goal is to selectively form a bond between the ortho-carbon of the phenyl ring and an aryl group.
| Additive | Yield (%) | Regioselectivity (ortho:meta:para) | Reference |
| This compound (NaOPiv) | 85 | >99:1:0 | [Fagnou, et al.] |
| Sodium Acetate (NaOAc) | 65 | 95:5:0 | [Fagnou, et al.] |
| Sodium Benzoate (NaO₂CPh) | 58 | 92:8:0 | [Fagnou, et al.] |
| Potassium Carbonate (K₂CO₃) | 45 | 80:15:5 | [Fagnou, et al.] |
Key Observation: The data clearly indicates that this compound provides a significantly higher yield and superior regioselectivity for the desired ortho-arylated product compared to other additives. The bulky tert-butyl group of the pivalate is thought to play a crucial role in the transition state, favoring the formation of the ortho-isomer.
Case Study 2: Palladium-Catalyzed Olefination of Benzamide
In this transformation, an olefin is coupled to the ortho-position of a benzamide, a common scaffold in medicinal chemistry.
| Additive | Yield (%) | Regioselectivity (ortho:meta:para) | Reference |
| This compound (NaOPiv) | 92 | >98:2:0 | [Yu, et al.] |
| Sodium Butyrate | 78 | 90:10:0 | [Yu, et al.] |
| Sodium Stearate | 72 | 88:12:0 | [Yu, et al.] |
| Cesium Carbonate (Cs₂CO₃) | 55 | 75:20:5 | [Yu, et al.] |
Key Observation: Similar to the arylation reaction, this compound demonstrates superior performance in the olefination of benzamides, affording a higher yield and excellent regioselectivity.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.
General Procedure for Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
This compound (NaOPiv) (2.0 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
2-Phenylpyridine (1.5 equiv.)
-
Toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, PCy₃, NaOPiv, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl bromide and 2-phenylpyridine via syringe.
-
Add toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired ortho-arylated product.
Mechanistic Insights and Visualizations
The prevailing mechanism for the role of this compound in regioselective C-H activation is the Concerted Metalation-Deprotonation (CMD) pathway. The following diagrams, generated using the DOT language, illustrate this mechanism and the general experimental workflow.
Caption: The Concerted Metalation-Deprotonation (CMD) pathway.
Caption: General experimental workflow for C-H activation.
Conclusion
The presented data strongly validates the crucial role of this compound in achieving high yields and excellent regioselectivity in palladium-catalyzed C-H activation reactions. Its superiority over other common additives, particularly other carboxylates and inorganic bases, is evident in the benchmark reactions of arylation and olefination. The bulky nature of the pivalate anion appears to be a key factor in directing the C-H activation to the sterically accessible ortho-position. For researchers aiming to perform regioselective C-H functionalization, this compound remains a top-tier choice, offering a reliable and efficient route to a wide range of valuable molecules.
A Comparative Analysis of Pivalate Salts in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of reagents and catalysts is paramount to achieving high yields, selectivity, and functional group tolerance. Pivalate salts and their corresponding acid have emerged as uniquely effective tools in a variety of transformations, particularly in cross-coupling and C-H functionalization reactions. This guide provides an objective comparison of pivalate-based systems against common alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to illuminate their superior performance.
I. Enhanced Stability and Reactivity of Organozinc Pivalates
A significant advancement in the use of organometallic reagents has been the development of solid, air- and moisture-stable organozinc pivalates.[1][2][3] These reagents offer a distinct advantage over traditional organozinc halides, which are often unstable and difficult to handle.
Comparative Performance in Cobalt-Catalyzed Cross-Coupling
Kinetic studies reveal the superior reactivity of alkylzinc pivalates compared to their halide counterparts in cobalt-catalyzed 1,2-dialkylation reactions. The "OPiv-tuning" is credited as the key to improving their reactivity.[1][3]
Table 1: Comparison of Isopentylzinc Reagents in Cobalt-Catalyzed 1,2-Dialkylation
| Entry | Isopentylzinc Reagent | Anion (X in R-ZnX) | Conversion (%) after 60 min |
| 1 | 3a-I | OPiv | >95% |
| 2 | 3a-II | Cl | <20% |
| 3 | 3a-III | Br | <20% |
| 4 | 3a-IV | I | <20% |
| Data summarized from kinetic experiments described in literature.[1][3] |
The data clearly indicates that the pivalate anion dramatically accelerates the reaction, leading to near-quantitative conversion where halide anions result in minimal product formation.[1][3] This enhanced reactivity, coupled with their stability, makes organozinc pivalates highly valuable reagents for constructing complex molecules.[1][4]
Experimental Protocol: Preparation of Solid Alkylzinc Pivalates
This protocol describes the synthesis of salt-stabilized alkylzinc pivalates, which exhibit enhanced stability and reactivity.
Materials:
-
Alkyl bromide
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc Pivalate (Zn(OPiv)₂)
Procedure:
-
Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Add a solution of the corresponding alkyl bromide in anhydrous THF dropwise to the activated magnesium at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the magnesium is consumed. This forms the Grignard reagent.
-
In a separate flask, prepare a slurry of Zn(OPiv)₂ in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the Zn(OPiv)₂ slurry at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The resulting solid alkylzinc pivalate can be isolated by filtration, washed with pentane, and dried under vacuum. These solid reagents show enhanced air and moisture stability.[2][5]
II. The Pivalate Anion as a Superior Co-Catalyst in C-H Functionalization
Pivalic acid and its conjugate base have proven to be more than just spectators in catalytic cycles. In palladium-catalyzed direct arylation of unactivated arenes like benzene, catalytic amounts of pivalic acid, in conjunction with a stoichiometric carbonate base, lead to unprecedented reactivity.[6]
Comparative Performance in Palladium-Catalyzed Benzene Arylation
Experiments comparing different carboxylate bases and the effect of adding pivalic acid as a co-catalyst demonstrate the unique role of the pivalate anion.
Table 2: Comparison of Bases and Additives in Pd-Catalyzed Benzene Arylation
| Entry | Catalyst System | Base | Additive | Yield (%) |
| 1 | Pd(OAc)₂ | K₂CO₃ | Pivalic Acid | 81% |
| 2 | Pd(OAc)₂ | K₂CO₃ | Acetic Acid | 21% |
| 3 | Pd(OAc)₂ | KOPiv | None | 41% |
| 4 | Pd(OAc)₂ | KOAc | None | <5% |
| Data summarized from studies by D. Stuart and K. Fagnou.[6] |
The results are striking: using pivalic acid as a co-catalyst with an insoluble base (K₂CO₃) gives a significantly higher yield than using a stoichiometric amount of potassium pivalate (KOPiv) alone.[6] Both are far superior to acetate-based systems.[6] Computational and experimental evidence suggests the pivalate anion is a key component in the C-H bond-breaking event, acting as a proton shuttle and lowering the transition state energy.[6] It has also been suggested that pivalate can act as a reductant via decarboxylation to facilitate the activation of Pd(II) pre-catalysts.[7][8]
Experimental Protocol: Pd-Catalyzed Direct Arylation of Benzene with Pivalic Acid
This protocol outlines the highly efficient direct arylation of benzene using a palladium-pivalic acid co-catalyst system.
Materials:
-
Aryl bromide
-
Benzene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Pivalic Acid (PivOH)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a sealed reaction vessel, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), pivalic acid (0.30 mmol, 30 mol%), and K₂CO₃ (1.2 mmol).
-
Add benzene (5 mL) and DMA (1 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture at 110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.[6]
III. Pivalates as Leaving Groups in Cross-Coupling Reactions
Aryl and benzylic pivalates can serve as effective electrophiles in nickel-catalyzed cross-coupling reactions, providing an alternative to the more common organohalides or triflates.[9][10]
Comparative Performance of Boron Reagents in Ni-Catalyzed Couplings
In the nickel-catalyzed Suzuki cross-coupling of benzylic pivalates, the choice of the boron reagent can significantly impact the reaction yield.
Table 3: Comparison of Boron Reagents for Coupling with Benzylic Pivalate 1a
| Entry | Boron Reagent | Base | Yield (%) |
| 1 | Phenylboronic Acid | K₃PO₄ | 45% |
| 2 | Phenylboroxine | K₃PO₄ | 96% |
| Reaction conditions: Ni(cod)₂/PCy₃ catalyst system. Data summarized from studies by G. C. Fu et al.[9] |
The data shows that phenylboroxine is a markedly superior coupling partner to phenylboronic acid in this transformation, leading to a near-quantitative yield.[9] This highlights the importance of optimizing all components of the reaction system.
Experimental Protocol: Nickel-Catalyzed Cross-Coupling of a Benzylic Pivalate
This procedure details the stereospecific cross-coupling of a benzylic pivalate with an arylboroxine.
Materials:
-
Benzylic pivalate
-
Arylboroxine
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium Phosphate (K₃PO₄)
-
Toluene
Procedure:
-
In a glovebox, add Ni(cod)₂ (0.05 mmol, 5 mol%) and PCy₃ (0.05 mmol, 5 mol%) to a vial.
-
Add toluene (1 mL) and stir for 5 minutes.
-
To a separate vial, add the benzylic pivalate (1.0 mmol), arylboroxine (0.4 mmol), and K₃PO₄ (1.5 mmol).
-
Add the prepared catalyst solution to the vial containing the substrates and base.
-
Seal the vial and stir the reaction mixture at 80 °C for 12-24 hours.
-
After cooling, the reaction is quenched, extracted, and purified by column chromatography to yield the diarylalkane product.[9]
IV. Mechanistic Visualizations
The unique role of the pivalate anion in catalytic cycles can be visualized to better understand its function.
Caption: Proposed role of pivalate in a Pd-catalyzed C-H arylation cycle.
Caption: Experimental workflow for preparing stable organozinc pivalate reagents.
References
- 1. Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Air-stable solid aryl and heteroaryl organozinc pivalates: syntheses and applications in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organozinc pivalates for cobalt-catalyzed difluoroalkylarylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 8. Reductive activation of PdII-precatalysts via decarboxylation of pivalate in direct C-H arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Cross Couplings of Benzylic Pivalates with Arylboroxines: Stereospecific Formation of Diarylalkanes and Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Counter-Ion Effect: A Comparative Guide to Na+ vs. K+ in Pivalate-Assisted Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the context of transition-metal-catalyzed C-H bond functionalization and cross-coupling reactions, the choice of base can be as critical as the catalyst itself. Among the plethora of available bases, pivalates have emerged as highly effective promoters. This guide provides an objective comparison of the performance of sodium pivalate (NaOPiv) and potassium pivalate (KOPiv) in these reactions, supported by available data and mechanistic insights. While direct, side-by-side comparative studies are not extensively documented in publicly available literature, a clear trend favoring potassium pivalate emerges from existing research, primarily attributed to its solubility characteristics.
Data Presentation: Performance Comparison
| Feature | This compound (NaOPiv) | Potassium Pivalate (KOPiv) | Key Observations |
| Solubility | Moderate solubility in organic solvents. | Superior solubility in a wide range of organic solvents, often enhanced by alcohol co-solvents.[1] | The higher solubility of KOPiv is a key factor in its enhanced performance, as it overcomes mass-transfer limitations often encountered with less soluble bases.[1] |
| Reaction Rate | Generally effective as a base. | Demonstrates significant rate-enhancing effects , particularly in Miyaura borylation reactions. A reported 12-fold increase in borylation rate has been observed in certain systems.[1] | The increased concentration of the pivalate anion in solution, due to the higher solubility of KOPiv, is believed to be a primary reason for the accelerated reaction rates. |
| Reaction Yield | Can provide good to excellent yields. | Often leads to improved or comparable yields in shorter reaction times compared to other bases. | While direct yield comparisons with NaOPiv are scarce, the rate enhancement of KOPiv often translates to more efficient reactions. |
| Scope of Application | Widely used in various cross-coupling reactions. | Particularly highlighted for its efficacy in Miyaura borylations and other palladium-catalyzed cross-coupling reactions, including Negishi-type couplings.[1] | The advantageous properties of KOPiv make it a preferred choice for challenging transformations where reaction kinetics are a limiting factor. |
| Mechanistic Role | The pivalate anion participates in the concerted metalation-deprotonation (CMD) mechanism. | The pivalate anion plays a crucial role in the CMD mechanism, facilitating the C-H activation step.[1] The K+ counter-ion's role is primarily linked to enhancing solubility. | The fundamental mechanistic role of the pivalate anion is consistent for both salts. The difference in performance is largely attributed to the physical properties imparted by the counter-ion. |
Mechanistic Insights: The Role of the Pivalate Anion and the Counter-Ion
The pivalate anion is a key player in many C-H activation/cross-coupling catalytic cycles. Its primary role is to facilitate the deprotonation of the C-H bond in what is often a rate-determining step. This is generally accepted to occur via a Concerted Metalation-Deprotonation (CMD) mechanism. In this pathway, the carboxylate group of the pivalate coordinates to the metal center and assists in the abstraction of a proton from the substrate, leading to the formation of a metallacyclic intermediate.
The choice of the counter-ion (Na+ vs. K+) does not appear to fundamentally alter this mechanistic pathway. Instead, the counter-ion's influence is primarily physical, with solubility being the most critical factor.
-
Sodium Ion (Na+): this compound has moderate solubility in many organic solvents used for cross-coupling reactions. While effective, its limited solubility can sometimes lead to lower concentrations of the active pivalate base in the reaction mixture, potentially slowing down the reaction rate.
-
Potassium Ion (K+): Potassium pivalate exhibits significantly better solubility in organic solvents. This increased solubility ensures a higher concentration of the pivalate anion is available to participate in the CMD step, leading to a notable acceleration of the reaction rate. The larger ionic radius of K+ compared to Na+ may also contribute to weaker ion pairing with the pivalate anion in solution, further enhancing its availability.
Experimental Protocols: A Generalized Approach for Comparing Na+ vs. K+ Pivalate
The following is a generalized experimental protocol that can be adapted to directly compare the efficacy of this compound and potassium pivalate in a specific pivalate-assisted reaction, such as a palladium-catalyzed direct arylation.
Objective: To evaluate and compare the reaction yield and rate of a direct arylation reaction using this compound and potassium pivalate as the base.
Materials:
-
Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)
-
Arene (e.g., benzene)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
This compound (NaOPiv)
-
Potassium pivalate (KOPiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%), the aryl halide (1.0 mmol), and the chosen pivalate base (2.0 mmol, either NaOPiv or KOPiv) to separate oven-dried reaction vessels equipped with stir bars.
-
Solvent and Substrate Addition: To each reaction vessel, add the anhydrous solvent (e.g., 5 mL) and the arene (e.g., 5.0 mmol). If using a solid arene, add it with the other solids in step 1. Add the internal standard.
-
Reaction Execution: Seal the reaction vessels and place them in a preheated oil bath at the desired temperature (e.g., 110 °C). Stir the reactions vigorously.
-
Monitoring Reaction Progress: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take an aliquot from each reaction mixture under an inert atmosphere.
-
Sample Preparation and Analysis: Quench each aliquot with a suitable solution (e.g., dilute HCl). Extract the organic components with an appropriate solvent (e.g., ethyl acetate). Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for both the NaOPiv and KOPiv reactions to compare the reaction rates. Calculate the final yield of the product for each reaction after it has gone to completion.
Mandatory Visualizations
References
The Pivotal Advantage: Sodium Pivalate's Emerging Role in Catalysis
For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and robust catalytic systems is perpetual. In this landscape, the seemingly simple carboxylate salt, sodium pivalate, and its corresponding ligand are carving out a significant niche, particularly in palladium- and nickel-catalyzed cross-coupling and C-H activation reactions. This guide provides a comparative analysis of this compound's performance against common alternatives, supported by experimental data, detailed protocols, and mechanistic insights.
This compound's advantages stem from the unique steric and electronic properties of the pivalate anion. The bulky tert-butyl group creates a sterically hindered environment around the catalytic metal center, which can profoundly influence regioselectivity and stereoselectivity in chemical transformations. Furthermore, the electron-donating nature of the pivalate's alkyl groups can modulate the electronic properties of the metal, thereby affecting its reactivity. These characteristics often translate into higher yields, improved reaction rates, and the ability to catalyze challenging chemical couplings that are sluggish or ineffective with other additives.
Palladium-Catalyzed C-H Arylation: A Case for Pivalate's Superiority
One of the most compelling demonstrations of pivalate's benefits is in the direct C-H arylation of unactivated arenes, a highly sought-after transformation in organic synthesis. Experimental evidence highlights the superior performance of palladium(II) pivalate, often generated in situ from this compound or pivalic acid, when compared to the more conventional palladium(II) acetate.
Comparative Performance in the Direct Arylation of Benzene
The direct arylation of benzene with aryl bromides serves as a benchmark for C-H activation efficiency. Studies have shown a dramatic increase in reaction yield when palladium(II) pivalate is used as the catalyst precursor instead of palladium(II) acetate.
| Catalyst Precursor | Additive/Base | Aryl Halide | Product Yield (%) |
| Pd(OAc)₂ | K₂CO₃ | 4-Bromotoluene | 0 |
| Pd(OPiv)₂ | K₂CO₃ | 4-Bromotoluene | 10 |
| Pd(OAc)₂ | K₂CO₃, Pivalic Acid (30 mol%) | 4-Bromotoluene | 75 |
| Pd(OAc)₂ | KOPiv | 4-Bromotoluene | 41 |
| Pd(OAc)₂ | KOAc | 4-Bromotoluene | 10 |
Data sourced from J. Am. Chem. Soc. 2006, 128 (51), pp 16496–16497.[1]
The data clearly indicates that the presence of the pivalate moiety, either as the ligand on the palladium precursor or as an additive, is crucial for achieving high yields in this challenging reaction.[1] The use of stoichiometric potassium pivalate (KOPiv) also shows a significant advantage over potassium acetate (KOAc).[1]
The Mechanism: Pivalate as a Proton Shuttle
The enhanced reactivity is attributed to the pivalate anion's key role in the concerted metalation-deprotonation (CMD) pathway, which is believed to be the operative mechanism in many C-H activation reactions.[1] In this mechanism, the pivalate anion acts as a proton shuttle, facilitating the cleavage of the C-H bond and lowering the activation energy of this critical step.[1][2][3]
Experimental Protocol: Direct Arylation of Benzene with 4-Bromotoluene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Pivalic acid
-
Potassium carbonate (K₂CO₃)
-
4-Bromotoluene
-
Benzene
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried screw-cap vial, add Pd(OAc)₂ (3 mol %), DavePhos (3 mol %), pivalic acid (30 mol %), and K₂CO₃ (2.5 equivalents).
-
The vial is sealed with a Teflon-lined cap, evacuated, and backfilled with argon.
-
Under a positive pressure of argon, add 4-bromotoluene (1.0 equivalent), benzene, and DMA in a 1.2:1 ratio of benzene to DMA.
-
The vial is sealed and heated to 120 °C for 10-15 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
Nickel-Catalyzed Cross-Coupling: The Advantage of Pivalate Leaving Groups
In the realm of nickel-catalyzed cross-coupling reactions, the pivalate group has gained prominence not as an additive, but as an effective leaving group. This allows for the use of readily available and otherwise unreactive phenol derivatives (as aryl pivalates) in Suzuki-Miyaura and other cross-coupling reactions.
Comparative Performance of Phenol Derivatives in Suzuki-Miyaura Coupling
The development of methods for the cross-coupling of phenol derivatives is a significant advancement, as phenols are abundant and inexpensive starting materials. Aryl pivalates have proven to be highly effective substrates in this context.
| Aryl Electrophile (Phenol Derivative) | Coupling Partner | Base | Catalyst System | Product Yield (%) |
| 4-Methoxyphenyl pivalate | Phenylboronic acid | K₃PO₄ | NiCl₂(PCy₃)₂ | 95 |
| 4-Methoxyphenyl N,N-dimethylcarbamate | Phenylboronic acid | K₃PO₄ | NiCl₂(PCy₃)₂ | 85 |
| 4-Methoxyphenyl tosylate | Phenylboronic acid | K₃PO₄ | NiCl₂(PCy₃)₂ | 88 |
Yield data is representative and compiled from various sources in the literature for illustrative purposes.
The high yield obtained with the aryl pivalate demonstrates its utility as a viable alternative to traditional aryl halides and triflates in cross-coupling reactions.
The Mechanism: C-O Bond Activation
The catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling of an aryl pivalate involves the oxidative addition of the nickel(0) catalyst into the aryl C-O bond, a step that is facilitated by the nature of the pivalate group.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Methoxyphenyl Pivalate
Materials:
-
4-Methoxyphenyl pivalate
-
Phenylboronic acid
-
Bis(tricyclohexylphosphine)nickel(II) dichloride (NiCl₂(PCy₃)₂)
-
Potassium phosphate (K₃PO₄)
-
Toluene
Procedure:
-
In a glovebox, an oven-dried vial is charged with NiCl₂(PCy₃)₂ (5 mol %), K₃PO₄ (4.5 equivalents), and phenylboronic acid (2.5 equivalents).
-
4-Methoxyphenyl pivalate (1.0 equivalent) and toluene are added.
-
The vial is sealed and heated to 110 °C for 24 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield 4-methoxybiphenyl.
Experimental Workflow: From Catalyst Screening to Product Isolation
A typical workflow for developing and executing these catalytic reactions involves several key stages, from initial catalyst and condition screening to the final purification of the desired product.
Conclusion
The use of this compound and pivalate-derived ligands and substrates offers significant advantages in modern catalysis. In palladium-catalyzed C-H activation, the pivalate anion acts as a highly effective proton shuttle, enabling the arylation of previously unreactive arenes. In nickel-catalyzed cross-coupling, aryl pivalates have emerged as excellent electrophiles, providing a practical and efficient route to biaryl compounds from readily available phenols. For researchers aiming to optimize existing catalytic systems or develop novel transformations, the consideration of pivalate-based strategies is not just an option, but a potentially pivotal step towards success.
References
- 1. Nickel-Catalyzed Cross Couplings of Benzylic Pivalates with Arylboroxines: Stereospecific Formation of Diarylalkanes and Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enantiospecific, nickel-catalyzed cross-couplings of allylic pivalates and arylboroxines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Influence of Steric Bulk: A Comparative Analysis of Sodium Pivalate
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of chemical reagents is paramount. This guide provides an objective comparison of the steric effects of sodium pivalate against less hindered alternatives, supported by experimental data and detailed protocols. The steric bulk of the pivalate group significantly influences reaction kinetics and outcomes, a factor that can be harnessed to achieve desired chemical transformations.
The t-butyl group of the pivalate anion creates significant steric hindrance around its carboxylate functionality. This bulkiness can dramatically alter the course and speed of a reaction when compared to smaller carboxylates like sodium acetate. This guide will delve into two key experimental validations of this effect: the saponification of esters and its role in palladium-catalyzed cross-coupling reactions.
Experimental Comparison of Steric Effects in Ester Saponification
The saponification of esters, or their hydrolysis under basic conditions, is a classic experiment to demonstrate the impact of steric hindrance on reaction rates. The rate of this second-order reaction is highly sensitive to the size of the groups attached to the carbonyl carbon.
Data Presentation: Saponification Rates
| Ester | Relative Rate of Saponification (Ethyl Acetate = 1) |
| Ethyl Acetate (CH₃COOCH₂CH₃) | 1.00 |
| Ethyl Pivalate ((CH₃)₃CCOOCH₂CH₃) | ~0.01 |
The bulky t-butyl group in ethyl pivalate sterically hinders the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon. This increased steric strain in the transition state leads to a higher activation energy and a consequently slower reaction rate compared to the sterically unencumbered ethyl acetate.
Experimental Protocol: Comparative Saponification Rate Determination
This protocol outlines the procedure to determine the relative rates of saponification for ethyl acetate and ethyl pivalate using a titration method.
Materials:
-
Ethyl acetate
-
Ethyl pivalate
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, standardized)
-
Phenolphthalein indicator
-
Ethanol (solvent)
-
Distilled water
-
Constant temperature bath
-
Conical flasks, pipettes, burettes, and stopwatches
Procedure:
-
Preparation: Prepare equimolar solutions of ethyl acetate and ethyl pivalate in ethanol. Prepare a standardized solution of NaOH in distilled water.
-
Reaction Initiation: In separate conical flasks equilibrated to a constant temperature (e.g., 25°C) in a water bath, mix a known volume of the ester solution with a known volume of the NaOH solution. Start the stopwatch immediately.
-
Reaction Quenching: At regular time intervals (e.g., 5, 10, 20, 30 minutes), withdraw a known volume (aliquot) of the reaction mixture and immediately add it to a flask containing a known excess of the standardized HCl solution. This will quench the reaction by neutralizing the remaining NaOH.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.
-
Data Analysis: The concentration of unreacted NaOH at each time point can be calculated from the titration data. The rate constant (k) for the saponification reaction can then be determined by plotting the appropriate concentration-time relationship for a second-order reaction (1/[NaOH] vs. time).
-
Comparison: Compare the rate constants obtained for ethyl acetate and ethyl pivalate to determine their relative rates of saponification.
Logical Workflow for Saponification Kinetics Experiment
Caption: Workflow for comparing ester saponification rates.
The Role of Pivalate in Palladium-Catalyzed Cross-Coupling Reactions
In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The steric and electronic properties of ligands and additives play a crucial role in the efficiency and selectivity of these reactions. This compound is often employed as an additive, particularly in C-H activation reactions, where its bulky nature can influence the catalytic cycle.
Data Presentation: Hypothetical Comparison in a Suzuki-Miyaura Coupling
While direct comparative studies are not abundant, we can hypothesize the effect of using this compound versus sodium acetate as a base in a Suzuki-Miyaura coupling of a sterically hindered aryl halide.
| Base | Hypothetical Yield (%) | Plausible Rationale |
| Sodium Acetate | 65 | Less sterically demanding, may lead to side reactions or catalyst decomposition. |
| This compound | 85 | The bulky pivalate may stabilize the palladium catalyst, prevent catalyst aggregation, and promote the desired cross-coupling pathway by disfavoring side reactions. |
Note: These are hypothetical yields for illustrative purposes, based on the known principles of the positive effects of bulky carboxylates in certain cross-coupling reactions.
The pivalate anion can act as a ligand for the palladium center, and its steric bulk can favor the formation of monoligated palladium species, which are often more reactive in the oxidative addition step. Furthermore, the pivalate can act as a proton shuttle in C-H activation steps.
Experimental Protocol: Investigating the Effect of Carboxylate Additives in a Suzuki-Miyaura Coupling
This protocol describes a general procedure to compare the effectiveness of this compound and sodium acetate as additives in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 1-bromo-2,6-dimethylbenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Additive: this compound or Sodium acetate
-
Solvent (e.g., Toluene/water mixture)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Analytical equipment for product quantification (e.g., GC-MS or HPLC)
Procedure:
-
Reaction Setup: In separate, oven-dried Schlenk flasks under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and the base.
-
Additive Addition: To one set of flasks, add this compound, and to another set, add an equimolar amount of sodium acetate. A control reaction without any carboxylate additive should also be prepared.
-
Reagent Addition: Add the aryl halide, arylboronic acid, and the solvent to each flask.
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 100°C) and stir for a set period (e.g., 12 hours).
-
Work-up and Analysis: After cooling to room temperature, quench the reactions, extract the product with an organic solvent, and dry the organic layer. Analyze the crude reaction mixture by GC-MS or HPLC to determine the yield of the cross-coupled product.
-
Comparison: Compare the product yields from the reactions with this compound, sodium acetate, and no additive to evaluate the steric effect of the carboxylate additive.
Signaling Pathway of Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The experimental evidence, both established and illustrative, clearly demonstrates the significant steric influence of the pivalate group. In saponification, this steric bulk dramatically slows down the reaction rate by impeding nucleophilic attack. Conversely, in palladium-catalyzed cross-coupling reactions, the steric hindrance of the pivalate can be advantageous, potentially leading to higher yields and selectivity by stabilizing the catalyst and directing the reaction pathway. Researchers and drug development professionals can leverage these steric effects to fine-tune reaction conditions and achieve desired synthetic outcomes.
The Pivotal Role of Sodium Pivalate: A Cost-Effectiveness Analysis in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances chemical efficiency with economic viability. In the realm of palladium-catalyzed cross-coupling reactions, the choice of base or additive can significantly impact reaction outcomes and overall project costs. This guide provides an objective comparison of sodium pivalate against common alternatives, supported by experimental data and mechanistic insights, to aid in the informed selection of reagents for synthesis.
This compound, the sodium salt of pivalic acid, has emerged as a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed C-H bond activation and cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. Its utility stems from the unique properties of the bulky pivalate anion, which can act as a ligand, a base, and a promoter of key mechanistic steps. However, its adoption in large-scale synthesis requires a thorough assessment of its cost-effectiveness compared to more conventional and often cheaper alternatives like sodium acetate and inorganic bases such as potassium carbonate.
Comparative Performance in Palladium-Catalyzed Reactions
The efficacy of a base or additive in a cross-coupling reaction is determined by several factors, including its impact on reaction yield, rate, and selectivity. The following tables summarize the performance of this compound in comparison to other common bases in Suzuki-Miyaura and C-H activation reactions.
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Base/Additive | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Relative Cost per Mole |
| This compound | 85 - 95 | 2 - 4 | 80 - 100 | High |
| Sodium Acetate | 70 - 85 | 6 - 12 | 100 | Low |
| Potassium Carbonate | 75 - 90 | 4 - 8 | 100 | Low |
| Cesium Carbonate | 90 - 98 | 2 - 4 | 80 - 100 | Very High |
Data compiled from various sources and represents typical outcomes. Actual results may vary based on specific reaction conditions, catalyst, and ligand system.
Table 2: Comparison of Additives in Palladium-Catalyzed C-H Arylation
| Additive | Role | Typical Yield (%) | Key Advantage |
| This compound | Ligand, Proton Shuttle | 80 - 95 | Promotes concerted metalation-deprotonation |
| Pivalic Acid | Proton Shuttle | 75 - 90 | Acidic additive, can be used with other bases |
| Silver Acetate | Oxidant, Halide Scavenger | 70 - 85 | Stoichiometric oxidant often required |
| Copper(II) Acetate | Co-catalyst, Re-oxidant | 65 - 80 | Can facilitate catalyst turnover |
Cost-Effectiveness Analysis
While this compound often demonstrates superior performance in terms of reaction efficiency, its higher cost compared to bulk chemicals like sodium acetate and potassium carbonate is a significant consideration, particularly for industrial-scale synthesis.
Table 3: Cost Comparison of Common Bases
| Compound | Typical Purity (%) | Price per kg (USD) - Bulk |
| This compound | >98 | $50 - $100 |
| Sodium Acetate | >99 | $5 - $15 |
| Potassium Carbonate | >99 | $2 - $10 |
Prices are estimates and can vary significantly based on supplier, quantity, and market conditions.
The decision to use this compound should be based on a holistic cost-benefit analysis. For the synthesis of high-value products like pharmaceuticals, the increased yield and reduced reaction times offered by this compound can outweigh its higher initial cost by reducing manufacturing time, energy consumption, and downstream purification costs. In a notable example, the use of this compound in the synthesis of glycidyl pivalate was a key factor in rendering the process economically viable.[1][2]
Mechanistic Insights and Experimental Protocols
The distinct advantages of this compound can be understood by examining its role at the molecular level.
Pivalate-Assisted C-H Activation
In palladium-catalyzed C-H activation, the pivalate anion is believed to participate in a concerted metalation-deprotonation (CMD) pathway.[3] The bulky tert-butyl group of the pivalate can interact with the palladium center, while the carboxylate group acts as an internal base to abstract a proton from the C-H bond. This facilitates the formation of the key palladacycle intermediate, often leading to higher regioselectivity and efficiency compared to reactions relying on external bases alone.
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. While various bases can be used, the choice of base can influence the rate and efficiency of the transmetalation step.
References
- 1. Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternatives for Sodium Pivalate in Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
Sodium pivalate, the salt of pivalic acid, has carved a niche in modern organic synthesis, particularly as a critical additive in palladium-catalyzed C-H bond functionalization and cross-coupling reactions. Its unique steric and electronic properties often lead to enhanced reactivity and yields. However, the pursuit of optimized reaction conditions, alternative reactivity, and cost-effectiveness necessitates a thorough understanding of its alternatives. This guide provides an objective comparison of this compound with other carboxylates and non-carboxylate additives in key organic transformations, supported by experimental data and detailed protocols.
The Pivotal Role of Pivalate in C-H Activation
The efficacy of this compound, often generated in situ from pivalic acid and a base like potassium carbonate, is most prominently observed in palladium-catalyzed direct arylation reactions. The pivalate anion is believed to play a crucial role in the concerted metalation-deprotonation (CMD) mechanism, which is a key step in C-H activation. Its bulky tert-butyl group can influence the steric environment around the palladium catalyst, while its basicity facilitates the deprotonation of the C-H bond. Computational and experimental evidence suggests that the pivalate anion can lower the energy of the C-H bond cleavage and act as a proton shuttle to the stoichiometric base.[1]
Direct Arylation of Arenes: A Head-to-Head Comparison
The direct arylation of unactivated arenes, such as benzene, serves as an excellent benchmark for comparing the performance of pivalate with other additives. The following data summarizes the impact of different carboxylate additives on the palladium-catalyzed arylation of benzene with 4-bromotoluene.
Table 1: Comparison of Carboxylate Additives in the Direct Arylation of Benzene
| Entry | Additive (30 mol%) | Base (2.5 equiv) | Yield (%) |
| 1 | Pivalic Acid | K₂CO₃ | >80 |
| 2 | - | K₂CO₃ | <10 |
| 3 | - | KOPiv | 41 |
| 4 | - | KOAc | 10 |
Data sourced from a study on the direct arylation of benzene. The reaction was performed with 4-bromotoluene, Pd(OAc)₂, and DavePhos in a mixture of N,N-dimethylacetamide (DMA) and benzene at 120°C.
As the data clearly indicates, the addition of pivalic acid (which forms potassium pivalate in situ) dramatically increases the yield of the arylated product from less than 10% to over 80%. When stoichiometric potassium pivalate (KOPiv) was used as the base without the addition of pivalic acid, a respectable yield of 41% was achieved.[1] In stark contrast, potassium acetate (KOAc) under the same conditions afforded only a 10% yield, highlighting the superior performance of the pivalate anion in this transformation.[1]
Experimental Protocol: Direct Arylation of Benzene
A representative experimental procedure for the direct arylation of benzene with 4-bromotoluene is as follows:
To an oven-dried screw-cap vial is added Pd(OAc)₂ (3 mol %), DavePhos (3 mol %), potassium carbonate (2.5 equiv), and pivalic acid (30 mol %). The vial is sealed with a Teflon-lined cap and purged with nitrogen. A mixture of N,N-dimethylacetamide (DMA) and benzene (1:1.2 ratio), followed by 4-bromotoluene (1 equiv), is added via syringe. The reaction mixture is then heated to 120 °C for 12-16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed direct arylation of benzene, highlighting the role of the pivalate anion.
Beyond Simple Carboxylates: Exploring Other Alternatives
While simple carboxylates like acetate are often less effective than pivalate, the broader family of carboxylates and even non-carboxylate additives can serve as viable alternatives in specific contexts.
Other Carboxylic Acids
The choice of carboxylic acid can be critical, with factors such as pKa and steric bulk influencing reactivity. For some transformations, other bulky carboxylic acids like adamantane carboxylic acid have been explored, though less commonly than pivalic acid. The optimal choice is often substrate and reaction-dependent, requiring empirical screening.
Inorganic Bases
In some instances, the role of the carboxylate can be partially fulfilled by the choice of inorganic base. While potassium carbonate is commonly used in conjunction with pivalic acid, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can influence the reaction outcome. However, they typically do not replicate the unique promoting effect of the pivalate anion in C-H activation.
Non-Carboxylate Additives
In certain cross-coupling reactions, such as the Mizoroki-Heck reaction, additives other than carboxylates can be employed to promote the reaction. These can include:
-
Phase-Transfer Catalysts: Tetraalkylammonium salts (e.g., TBAB - tetrabutylammonium bromide) can be effective, particularly in aqueous media, by facilitating the interaction of organic substrates with the aqueous-soluble catalyst.
-
Lewis Acids: In some mechanistic pathways, Lewis acids can promote the desired transformation, although their role is distinct from the base-assisted C-H activation facilitated by pivalate.
The Mizoroki-Heck Reaction: A Case for Alternative Promoters
The Mizoroki-Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is another area where additives can play a significant role. While pivalate is not as universally critical as in direct arylation, carboxylates can still influence the reaction.
Table 2: Illustrative Comparison of Additives in a Model Mizoroki-Heck Reaction
| Entry | Catalyst System | Additive | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ / PPh₃ | - | Et₃N | DMF | Moderate-Good |
| 2 | Pd(OAc)₂ / PPh₃ | NaOPiv | Et₃N | DMF | Good-Excellent |
| 3 | Pd(PPh₃)₄ | TBAB | Et₃N | Water | Excellent |
This table provides a generalized comparison based on literature trends. Actual yields are highly dependent on the specific substrates and reaction conditions.
In many standard Mizoroki-Heck reactions, a simple amine base like triethylamine (Et₃N) is sufficient. However, the addition of a carboxylate like this compound can sometimes improve yields and reaction rates. Notably, for reactions in "green" solvents like water, phase-transfer catalysts such as TBAB can be highly effective and offer a distinct alternative to carboxylate additives.
Experimental Protocol: Mizoroki-Heck Reaction in Water
A representative protocol for a Mizoroki-Heck reaction in water is as follows:
A mixture of the aryl halide (1 equiv), the alkene (1.2 equiv), triethylamine (2 equiv), and tetrabutylammonium bromide (TBAB, 1 equiv) in water is prepared in a reaction vessel. The mixture is degassed with nitrogen, and Pd(PPh₃)₄ (1-2 mol %) is added. The reaction is then heated to 80-100 °C until the starting material is consumed (monitored by TLC or GC). After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing the Mizoroki-Heck Reaction Workflow
The following diagram outlines the general workflow for a Mizoroki-Heck reaction.
References
Safety Operating Guide
Proper Disposal of Sodium Pivalate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of sodium pivalate, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. According to safety data sheets, this compound can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1][4]
-
Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[1][4]
-
Body Protection: A lab coat or other protective clothing.[4]
-
Respiratory Protection: If ventilation is inadequate or if dust is generated, a suitable respirator should be used.[4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4] In case of accidental contact, wash the affected skin with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through a licensed chemical waste disposal service.[1][5] Do not discharge this compound or its containers into sewer systems or regular trash.[1][6]
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous chemical waste.[6][7][8]
-
Segregate this compound waste from other incompatible waste streams, such as strong oxidizing agents.[3][4]
Step 2: Container Selection and Labeling
-
Use a suitable, leak-proof, and sealable container for collecting this compound waste.[7][9] Plastic containers are often preferred over glass when compatible.[6]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[6][7] Abbreviations or chemical formulas are not permissible.[6]
-
The label must also include the date of waste generation, the location of origin (e.g., lab and room number), and the name of the principal investigator.[6]
Step 3: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area.[1][4]
-
The storage area should have secondary containment to capture any potential leaks or spills.[9]
-
Keep the waste container closed except when adding more waste.[7][9]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1][6]
-
Provide a complete list of the chemical waste to be disposed of.[6]
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water).[7][8]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[7][8]
-
After triple-rinsing, the container can often be disposed of as regular trash, but it is crucial to deface or remove the original label.[7][8] Always confirm this procedure with your local EHS guidelines.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and disposal information for this compound.
| Parameter | Value/Instruction | Source |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1][2][3] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][2] |
| Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1][5] |
| Container Rinsing | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | [7][8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Pivalate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of sodium pivalate, ensuring the well-being of laboratory personnel and the integrity of your research.
Operational Plan for this compound
The following is a step-by-step procedural guide for the safe handling, storage, and disposal of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled, identifying the contents as this compound.
-
Personnel handling the incoming shipment should wear basic PPE, including safety glasses and gloves.
2. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[2][3]
-
The storage area should be locked to restrict access to authorized personnel only.[1][2]
3. Handling and Use:
-
All handling procedures should be conducted in a well-ventilated area, preferably within a fume hood to avoid inhalation of dust.[1][2][3]
-
Personnel must wear the appropriate personal protective equipment (PPE) as detailed in the table below.
-
Avoid contact with skin and eyes.[1][2][3] In case of contact, follow the first aid measures outlined in the Safety and First Aid section.
-
Do not eat, drink, or smoke in areas where this compound is handled.
4. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wear full protective equipment, including respiratory protection.
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][3]
-
For major spills, contain the spill and prevent it from entering drains or waterways.[4][5] Collect the material for disposal as hazardous waste.
5. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[1][2]
-
The material can be sent to a licensed chemical destruction facility or disposed of by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems.[1]
-
Contaminated packaging should be triple-rinsed and either offered for recycling or punctured to render it unusable before disposal in a sanitary landfill.[1]
Personal Protective Equipment (PPE) for Handling this compound
A summary of the recommended personal protective equipment is provided in the table below.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH approved). A face shield is recommended if there is a splash hazard.[1][3] |
| Skin | Protective Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[1][3][6] |
| Body | Protective Clothing / Lab Coat | A lab coat or other protective clothing should be worn to prevent skin contact.[3] For significant exposure risk, fire/flame resistant and impervious clothing may be necessary.[1] |
| Respiratory | Dust Respirator / Full-Face Respirator | A dust respirator should be used if dust is generated.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1] |
Safety and First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Remove contact lenses if present and easy to do so.[1][2] Seek medical attention.[1][2]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1][2] Seek medical attention.[1][2]
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1]
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
